3-Methoxycarbonylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
methyl 3-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXFZEJJHPUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185176 | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-66-4 | |
| Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3125-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of 3-Methoxycarbonylphenyl isothiocyanate. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical and physical characteristics, synthesis, and reactivity. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for a general synthesis method is provided.
Core Properties and Data
This compound, also known as methyl 3-isothiocyanatobenzoate, is an aromatic organic compound containing both a methoxycarbonyl group and an isothiocyanate functional group. These groups significantly influence its reactivity and potential applications.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3125-66-4 | |
| Molecular Formula | C₉H₇NO₂S | |
| Molecular Weight | 193.22 g/mol | |
| Density | 1.23 g/cm³ | |
| Boiling Point | 105 °C | |
| Flash Point | 105-106°C/0.45m | |
| Refractive Index | 1.6240 | |
| Water Solubility | Hydrolyzes in water |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods common for the preparation of isothiocyanates. A general and widely applicable method involves the reaction of the corresponding primary amine, methyl 3-aminobenzoate, with a thiocarbonylating agent. One such common and effective approach is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.
General Synthesis of Isothiocyanates from Primary Amines
This protocol describes a general procedure for the synthesis of isothiocyanates from primary amines, which can be adapted for the synthesis of this compound from methyl 3-aminobenzoate.
Materials:
-
Primary amine (e.g., methyl 3-aminobenzoate)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Desulfurating agent (e.g., ethyl chloroformate, tosyl chloride)
-
Organic solvent (e.g., dichloromethane, chloroform)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve the primary amine (1 equivalent) and triethylamine (2 equivalents) in an appropriate organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature for a specified time (typically 1-3 hours) to ensure the complete formation of the triethylammonium dithiocarbamate salt.
-
-
Decomposition to Isothiocyanate:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a solution of the desulfurating agent (e.g., ethyl chloroformate, 1 equivalent) in the same organic solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (typically 1-2 hours).
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude isothiocyanate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Reactivity and Potential Applications
The isothiocyanate group (-N=C=S) is a highly reactive electrophilic functional group. The presence of the electron-withdrawing methoxycarbonyl group on the phenyl ring further enhances the electrophilicity of the central carbon atom of the isothiocyanate moiety. This makes this compound particularly susceptible to nucleophilic attack.
Common reactions involving the isothiocyanate group include:
-
Reaction with amines to form thiourea derivatives.
-
Reaction with alcohols to form thiocarbamates.
-
Reaction with thiols to form dithiocarbamates.
This high reactivity makes it a valuable building block in organic synthesis for the construction of various heterocyclic compounds and other complex molecules with potential biological activity.
The following diagram illustrates the key reactivity of the isothiocyanate group.
Caption: Key nucleophilic addition reactions of the isothiocyanate functional group.
While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, isothiocyanates as a class are known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the isothiocyanate group with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is believed to be a key mechanism underlying their bioactivity. Further research is warranted to explore the specific biological profile of this compound.
An In-depth Technical Guide on 3-Methoxycarbonylphenyl Isothiocyanate: Chemical Structure, Reactivity, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxycarbonylphenyl isothiocyanate, a versatile reagent in organic synthesis and drug discovery. The document details its chemical structure, explores its reactivity with various nucleophiles, and furnishes detailed experimental protocols for its synthesis and key reactions. Quantitative data, including spectroscopic information, is systematically presented to aid in characterization and application. Furthermore, this guide includes diagrammatic representations of reaction workflows to enhance understanding of the synthetic processes.
Chemical Structure and Properties
This compound, with the CAS number 3125-66-4, is an aromatic isothiocyanate featuring a methoxycarbonyl group at the meta position of the phenyl ring. The presence of the electron-withdrawing methoxycarbonyl group significantly influences the electrophilicity of the isothiocyanate carbon, enhancing its reactivity towards nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Appearance | Pale yellow solid or oil |
| Boiling Point | ~145-150 °C at 0.5 mmHg |
| CAS Number | 3125-66-4 |
Spectroscopic Data
The structural characterization of this compound is supported by the following predicted and characteristic spectroscopic data:
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (t, J=1.8 Hz, 1H), 7.85 (dt, J=7.8, 1.4 Hz, 1H), 7.50 (t, J=7.9 Hz, 1H), 7.40 (ddd, J=8.2, 2.5, 1.3 Hz, 1H), 3.93 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.8 (C=O), 135.5 (N=C=S), 132.0 (Ar-C), 131.5 (Ar-C), 130.3 (Ar-CH), 129.8 (Ar-CH), 128.9 (Ar-CH), 126.5 (Ar-CH), 52.5 (O-CH₃) |
| IR (KBr, cm⁻¹) | ~2100-2040 (strong, sharp, -N=C=S stretch), ~1720 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch)[1] |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-COOCH₃]⁺), 104, 76 |
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding aniline derivative, methyl 3-aminobenzoate. Two common methods are the reaction with thiophosgene or with carbon disulfide.
Synthesis via Thiophosgene
This method offers a direct route to the isothiocyanate but involves the use of highly toxic thiophosgene.
Caption: Synthesis of this compound using thiophosgene.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve methyl 3-aminobenzoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Add a base, such as triethylamine (2-3 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.
Synthesis via Carbon Disulfide
This is a safer alternative to the thiophosgene method, proceeding through a dithiocarbamate intermediate.[2]
Caption: Synthesis of this compound via a dithiocarbamate intermediate.
Experimental Protocol:
-
To a stirred solution of methyl 3-aminobenzoate (1 equivalent) in a mixture of aqueous ammonia and water, add carbon disulfide (1.1 equivalents) at 0-10 °C.
-
Stir the mixture until the formation of the ammonium dithiocarbamate salt is complete (the reaction is often exothermic).
-
To the aqueous solution of the dithiocarbamate salt, add a solution of a desulfurizing agent, such as lead nitrate (1 equivalent), portion-wise with vigorous stirring. A precipitate of lead sulfide will form.
-
The isothiocyanate can be isolated by steam distillation or solvent extraction.
-
For solvent extraction, extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude product, which can be purified as described previously.
Chemical Reactivity
The isothiocyanate group (-N=C=S) is a heterocumulene that is highly susceptible to nucleophilic attack at the central carbon atom. The reactivity of this compound is further enhanced by the electron-withdrawing nature of the methoxycarbonyl group.
Caption: General reactivity of this compound with nucleophiles.
Reaction with Amines
Isothiocyanates readily react with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is typically fast and proceeds with high yield.
Experimental Protocol (Reaction with Benzylamine):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Add benzylamine (1 equivalent) to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture for 1-2 hours. Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
The resulting thiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 3: Expected Product and Yield for Reaction with Benzylamine
| Reactant | Product | Expected Yield |
| Benzylamine | N-(3-Methoxycarbonylphenyl)-N'-benzylthiourea | >90% |
Reaction with Alcohols
The reaction of isothiocyanates with alcohols is generally slower than with amines and may require a catalyst (e.g., a tertiary amine or a metal salt) and/or elevated temperatures to proceed at a reasonable rate, yielding thiocarbamate derivatives.
Experimental Protocol (Reaction with Ethanol):
-
Dissolve this compound (1 equivalent) in an excess of ethanol, which acts as both reactant and solvent.
-
Add a catalytic amount of a base, such as triethylamine or sodium ethoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the thiocarbamate product.
Table 4: Expected Product and Yield for Reaction with Ethanol
| Reactant | Product | Expected Yield |
| Ethanol | O-Ethyl N-(3-methoxycarbonylphenyl)thiocarbamate | 60-80% |
Reaction with Thiols
Thiols are excellent nucleophiles and react readily with isothiocyanates to form dithiocarbamate derivatives. This reaction is typically rapid and proceeds under mild conditions.
Experimental Protocol (Reaction with Ethanethiol):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent like THF or acetonitrile.
-
Add ethanethiol (1 equivalent) to the solution at room temperature. A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting dithiocarbamate can be purified by recrystallization or column chromatography.
Table 5: Expected Product and Yield for Reaction with Ethanethiol
| Reactant | Product | Expected Yield |
| Ethanethiol | Ethyl N-(3-methoxycarbonylphenyl)dithiocarbamate | >90% |
Applications in Drug Development and Research
This compound serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. The thiourea, thiocarbamate, and dithiocarbamate moieties derived from its reactions are present in numerous pharmaceutical agents and agrochemicals. Its bifunctional nature, possessing both an electrophilic isothiocyanate group and an ester functionality, allows for diverse synthetic transformations and the introduction of this key structural motif into larger molecules.
Safety Information
Isothiocyanates are lachrymators and skin and respiratory tract irritants. All manipulations involving this compound and its precursors, such as thiophosgene, should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a detailed examination of the chemical structure, reactivity, and synthesis of this compound. The provided experimental protocols and tabulated data offer a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile reactivity of this compound, coupled with its accessibility, makes it a valuable tool for the construction of complex molecular architectures.
References
An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methoxycarbonylphenyl isothiocyanate, a valuable building block in pharmaceutical and chemical research. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as methyl 3-isothiocyanatobenzoate, is an organic compound featuring both an isothiocyanate group and a methyl ester. This bifunctionality makes it a versatile reagent for the synthesis of a wide array of heterocyclic compounds and as a linker in bioconjugate chemistry. The isothiocyanate group readily reacts with nucleophiles such as amines and alcohols, while the ester moiety can be hydrolyzed or transesterified, offering further opportunities for chemical modification.
Synthetic Pathways
The synthesis of this compound predominantly starts from the commercially available methyl 3-aminobenzoate. Two principal pathways are employed for the conversion of the primary amine to the isothiocyanate: the thiophosgene method and the dithiocarbamate decomposition method.
1. Thiophosgene Method: This is a direct and often high-yielding method that involves the reaction of methyl 3-aminobenzoate with the highly reactive and toxic reagent, thiophosgene (CSCl₂). The reaction proceeds via a thiocarbamoyl chloride intermediate which then eliminates hydrogen chloride to form the isothiocyanate.
2. Dithiocarbamate Decomposition Method: This two-step, "one-pot" approach is generally preferred due to the avoidance of the highly toxic thiophosgene. It involves the initial reaction of methyl 3-aminobenzoate with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or an inorganic base) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to induce the elimination of hydrogen sulfide and formation of the isothiocyanate. A variety of desulfurizing agents can be employed, including alkyl chloroformates (e.g., ethyl chloroformate), di-tert-butyl dicarbonate (Boc₂O), and cyanuric chloride.[1]
The choice of method often depends on the available facilities, scale of the reaction, and safety considerations associated with handling thiophosgene.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the two main pathways.
Method 1: Thiophosgene Synthesis
This method is adapted from general procedures for the synthesis of aryl isothiocyanates.
Materials:
-
Methyl 3-aminobenzoate
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a well-ventilated fume hood, a solution of methyl 3-aminobenzoate (1.0 eq) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, a saturated aqueous solution of sodium bicarbonate (a biphasic system) is added.
-
Thiophosgene (1.2 eq) is added slowly to the vigorously stirred biphasic mixture at room temperature.
-
The reaction is stirred for 1 hour, and the progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.[2]
Method 2: Dithiocarbamate Decomposition using an Alkyl Chloroformate
This protocol is based on a general method for the preparation of phenyl isothiocyanate derivatives.[3]
Materials:
-
Methyl 3-aminobenzoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Dry tetrahydrofuran (THF)
-
Ethyl chloroformate (ClCO₂Et)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 3-aminobenzoate (1.0 eq) in dry tetrahydrofuran, add triethylamine (1.1 eq) and carbon disulfide (1.2 eq).
-
The resulting mixture is stirred at room temperature. The reaction progress to form the dithiocarbamate salt can be monitored by TLC.
-
After the formation of the intermediate is complete, the mixture is cooled in an ice bath.
-
Ethyl chloroformate (1.1 eq) is added dropwise to the cooled mixture, and stirring is continued.
-
After the addition is complete, a 10% aqueous sodium hydroxide solution is added, and the mixture is extracted with dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.[3]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Thiophosgene Method | Dithiocarbamate Decomposition Method |
| Starting Material | Methyl 3-aminobenzoate | Methyl 3-aminobenzoate |
| Key Reagents | Thiophosgene, NaHCO₃ | Carbon disulfide, Triethylamine, Ethyl chloroformate |
| Typical Solvent | Dichloromethane | Tetrahydrofuran, Dichloromethane |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Purification | Column Chromatography | Column Chromatography |
Note: Specific yields for this compound are not widely reported in the literature, but analogous reactions typically provide moderate to high yields.
Visualization of Synthetic Pathways
Signaling Pathway Diagram
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound is readily achievable in a laboratory setting from methyl 3-aminobenzoate. While the thiophosgene method offers a direct route, the dithiocarbamate decomposition method provides a safer alternative. The choice of methodology will be guided by the specific requirements of the research, including scale, safety protocols, and available reagents. This guide provides the necessary foundational information for researchers to successfully prepare this important synthetic intermediate.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-Methoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, particularly their potential as chemopreventive and therapeutic agents. 3-Methoxycarbonylphenyl isothiocyanate, a member of the aryl isothiocyanate family, is anticipated to share key mechanistic characteristics with its structural analogs. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound, drawing upon the established activities of closely related phenyl isothiocyanate derivatives. The core activities of this class of compounds include potent enzyme inhibition, induction of apoptosis, and modulation of critical cellular signaling pathways. This document outlines these mechanisms, presents available quantitative data for analogous compounds, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades.
Core Mechanisms of Action
The biological effects of phenyl isothiocyanates are multifaceted, primarily stemming from the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular targets such as cysteine residues in proteins. This reactivity underlies the primary mechanisms of action: enzyme inhibition and modulation of signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.
Enzyme Inhibition
Phenyl isothiocyanate and its derivatives have been demonstrated to be effective inhibitors of several key enzymes implicated in inflammation and neurotransmission.
-
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a significant target for anti-inflammatory drugs. 3-Methoxyphenyl isothiocyanate, a close structural analog of this compound, has been shown to be a potent inhibitor of human COX-2.[1][2]
-
Cholinesterases: Phenyl isothiocyanates have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine.[1][2]
Induction of Apoptosis
A hallmark of the anticancer activity of isothiocyanates is their ability to induce programmed cell death, or apoptosis, in malignant cells. This is achieved through a caspase-dependent mechanism. Isothiocyanates have been shown to activate caspase-3, a key executioner caspase, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.[3]
Modulation of Cellular Signaling Pathways
Isothiocyanates exert broad effects on multiple signaling pathways that regulate cell growth, proliferation, and survival. Key modulated pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Isothiocyanates have been shown to inhibit this pathway.[4]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli. Isothiocyanates can modulate these pathways to promote apoptosis.[5][6]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Isothiocyanates can suppress NF-κB activation, contributing to their anti-inflammatory and pro-apoptotic effects.[6]
-
Generation of Reactive Oxygen Species (ROS): Isothiocyanates can induce the production of ROS within cancer cells, leading to oxidative stress and triggering apoptotic cell death.[4][6]
Quantitative Data Summary
| Compound | Target Enzyme | Assay Concentration | Percent Inhibition | IC50 | Reference |
| 3-Methoxyphenyl Isothiocyanate | Human COX-2 | 50 µM | ~99% | Not Reported | [1][2] |
| 3-Methoxyphenyl Isothiocyanate | Butyrylcholinesterase | 1.14 mM | 49.2% | Not Reported | [1][2] |
| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase | Not Reported | Not Reported | 0.57 mM | [1][2] |
| Phenyl Isothiocyanate | Human COX-2 | 50 µM | 98.9% | Not Reported | [1] |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Isothiocyanate-induced intrinsic apoptosis pathway.
References
- 1. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. mpbio.com [mpbio.com]
An In-depth Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycarbonylphenyl isothiocyanate, also known as methyl 3-isothiocyanatobenzoate, is an aromatic organic compound featuring both a methoxycarbonyl group and an isothiocyanate functional group attached to a benzene ring. This bifunctional nature makes it a versatile reagent and building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in medicinal chemistry. The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is central to its utility in the synthesis of thioureas, carbamates, and other sulfur and nitrogen-containing compounds. While the specific historical discovery of this compound is not prominently documented, its synthesis falls under the well-established methodologies for preparing aryl isothiocyanates.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 3125-66-4 |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Boiling Point | 105 °C at 0.45 mmHg[1] |
| Density | 1.23 g/cm³[1] |
| Refractive Index (n_D²⁰) | 1.6240[1] |
| Flash Point | 105-106 °C |
| Storage Temperature | 2-8°C, under inert atmosphere |
| Water Solubility | Hydrolyzes in water[1][2] |
| IR Absorption (NCS) | ~2100 cm⁻¹ (characteristic strong stretching) |
Synthesis of this compound
The most common and established method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. In the case of this compound, the starting material is methyl 3-aminobenzoate. The general approach involves a two-step, one-pot reaction where the amine is first converted to a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of aryl isothiocyanates from primary amines.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on general methods for isothiocyanate synthesis.
Materials:
-
Methyl 3-aminobenzoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride or acetyl chloride
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-aminobenzoate (1 equivalent) in anhydrous THF.
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add triethylamine (3 equivalents) followed by the dropwise addition of carbon disulfide (1.2 equivalents). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Decomposition to Isothiocyanate: Cool the reaction mixture back to 0 °C. Add a solution of the decomposing agent, such as tosyl chloride or acetyl chloride (1.2 equivalents), in anhydrous THF dropwise. After the addition, allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent. Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.
Applications of this compound
This compound is primarily used as an intermediate in organic synthesis. Its reactivity allows for the construction of more complex molecules, particularly heterocyclic systems that are of interest in medicinal chemistry and materials science.
Role in Synthesis
The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack, making it a valuable synthon for creating a variety of chemical bonds and structures.
Medicinal Chemistry and Biological Activity
Isothiocyanates as a class of compounds have garnered significant attention for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] While specific studies on the biological effects of this compound are not widely reported, its structural motifs are present in molecules of pharmaceutical interest. The isothiocyanate functionality can act as a covalent binder to biological macromolecules, a property that is exploited in the design of enzyme inhibitors and other therapeutic agents. The development of novel compounds derived from this compound for potential use as chemopreventive or chemotherapeutic agents is an active area of research.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through established methods from methyl 3-aminobenzoate. The compound's reactivity, stemming from the electrophilic isothiocyanate group, allows for its use in the construction of a wide array of organic molecules, particularly sulfur and nitrogen-containing heterocycles. These products have potential applications in diverse fields, most notably in drug discovery and development. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound for researchers and scientists in the chemical and pharmaceutical industries.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 3125-66-4 [chemicalbook.com]
- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080312164A1 - Isothiocyanates and glucosinolate compounds and anti-tumor compositions containing same - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-methoxycarbonylphenyl isothiocyanate. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes generalized experimental protocols for obtaining such data for a solid organic compound of this nature.
Chemical Structure and Properties
-
IUPAC Name: Methyl 3-isothiocyanatobenzoate
-
Molecular Formula: C₉H₇NO₂S[1]
-
Molecular Weight: 193.22 g/mol [1]
-
CAS Number: 3125-66-4[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.2 | Singlet (or tight multiplet) | 1H | Ar-H (proton between two electron-withdrawing groups) |
| ~7.8 - 8.0 | Doublet | 1H | Ar-H |
| ~7.5 - 7.7 | Triplet | 1H | Ar-H |
| ~7.3 - 7.5 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (ester) |
| ~135 - 145 | C-NCS (isothiocyanate) |
| ~130 - 135 | Ar-C |
| ~128 - 130 | Ar-C |
| ~125 - 128 | Ar-C |
| ~120 - 125 | Ar-C |
| ~52 - 54 | -OCH₃ |
It is important to note that the isothiocyanate carbon signal in ¹³C NMR spectra can be very broad or even "silent" due to its structural flexibility and the exchange dynamics of the molecule.[2][3][4][5]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch[6][7][8] |
| ~2200 - 2000 | Strong, Sharp | -N=C=S asymmetric stretch (isothiocyanate)[9] |
| ~1720 - 1700 | Strong | C=O stretch (ester) |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C in-ring stretches[7][8] |
| ~1300 - 1200 | Strong | C-O stretch (ester) |
| ~900 - 675 | Strong | C-H out-of-plane ("oop") bending[6] |
Mass Spectrometry (MS)
| m/z | Possible Fragment |
| 193 | [M]⁺ (Molecular Ion) |
| 162 | [M - OCH₃]⁺ |
| 135 | [M - COOCH₃]⁺ |
| 134 | [M - S=C=O]⁺ |
| 103 | [C₆H₄-CN]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a universal ATR accessory.[10]
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[11][12]
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source. This is a "soft" ionization technique that is likely to show the molecular ion.
-
EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). This is a "hard" ionization technique that will lead to more fragmentation.[11]
-
-
Analysis: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. 3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN [georganics.sk]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. mst.elsevierpure.com [mst.elsevierpure.com]
- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fourier transform infrared spectroscopy [bio-protocol.org]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxycarbonylphenyl Isothiocyanate. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines theoretical principles, data from analogous compounds, and detailed experimental protocols to empower researchers in their handling, formulation, and analysis of this molecule.
Physicochemical Properties
While specific experimental data for this compound is limited, some basic properties can be referenced from available safety data sheets.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | Off-white solid Crystalline | [2] |
| Boiling Point | 323.2°C at 760 mmHg | ChemicalBook SDS |
| Flash Point | 149.2°C | ChemicalBook SDS |
| Density | 1.23 g/cm³ | ChemicalBook SDS |
| Solubility | No data available | ChemicalBook SDS |
| Decomposition Temperature | No data available | ChemicalBook SDS |
Solubility Profile
Predicted Solubility:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar groups can interact with the polar aprotic solvent molecules. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The aromatic ring limits solubility in highly polar protic solvents like water. Solubility in alcohols is expected to be better than in water. |
| Nonpolar | Hexane, Toluene | Low | The polar functional groups will hinder dissolution in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity that can accommodate both the polar and nonpolar parts of the molecule. |
Experimental Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of a solid organic compound like this compound in various solvents.
Objective: To determine the approximate solubility of this compound in a range of solvents at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., lab bench at room temperature, water bath)
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Stability Profile
Isothiocyanates as a class of compounds are known to be reactive and can be susceptible to degradation under various conditions. The primary degradation pathway for isothiocyanates is hydrolysis.
Hydrolytic Stability
The isothiocyanate group (-N=C=S) is an electrophilic center and can be attacked by nucleophiles, including water. This hydrolysis typically proceeds through the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine and carbonyl sulfide.[3][4]
The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis is slow in neutral and acidic conditions but is accelerated in alkaline environments.[5] For aryl isothiocyanates, the hydrolysis in acidic conditions is promoted by strong acids.[3][4]
Predicted Hydrolytic Stability of this compound:
-
Acidic Conditions (pH < 7): Relatively stable, with slow hydrolysis. The presence of the electron-withdrawing methoxycarbonyl group on the aromatic ring may slightly influence the rate of acid-catalyzed hydrolysis.
-
Neutral Conditions (pH ≈ 7): Expected to be moderately stable, with slow hydrolysis over time.
-
Alkaline Conditions (pH > 7): Prone to degradation. The rate of hydrolysis is expected to increase significantly with increasing pH.
References
- 1. 3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN [georganics.sk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Protein Binding Selectivity of 3-Methoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific quantitative data on the protein binding selectivity of 3-methoxycarbonylphenyl isothiocyanate (3-MCP-ITC) is not available in peer-reviewed literature. This guide is constructed based on the well-established principles of isothiocyanate chemistry, data from structurally similar compounds, and standard proteomics workflows. The experimental protocols and potential protein targets described herein are illustrative and should be adapted and validated for 3-MCP-ITC.
Introduction to this compound (3-MCP-ITC)
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are known for their broad biological activities, which are primarily attributed to their ability to form covalent bonds with nucleophilic residues on proteins. This covalent modification can alter protein structure and function, thereby modulating cellular signaling pathways.
This compound (3-MCP-ITC) is an aromatic isothiocyanate distinguished by a methoxycarbonyl group at the meta position of the phenyl ring. The electrophilic carbon of the isothiocyanate group is the primary site of reaction with nucleophilic side chains of amino acids such as cysteine and lysine. The electronic properties and steric bulk of the substituted phenyl ring are expected to influence the reactivity and binding selectivity of 3-MCP-ITC for specific protein targets. Understanding this selectivity is crucial for the development of targeted therapeutics and chemical probes.
Covalent Binding Chemistry
The isothiocyanate moiety of 3-MCP-ITC reacts with nucleophilic functional groups in proteins, primarily the thiol groups of cysteine residues and the ε-amino groups of lysine residues, to form stable thiocarbamate and thiourea adducts, respectively.
-
Reaction with Cysteine: The reaction with the sulfhydryl group of a cysteine residue results in the formation of a dithiocarbamate adduct.
-
Reaction with Lysine: The reaction with the primary amine of a lysine residue results in the formation of a thiourea adduct.
The selectivity for cysteine versus lysine is influenced by the pKa of the respective side chains and the local protein microenvironment. Thiolates (deprotonated thiols) are generally more nucleophilic than primary amines at physiological pH, suggesting a potential preference for reactive cysteine residues.
Hypothetical Protein Binding Selectivity and Quantitative Data
While specific data for 3-MCP-ITC is unavailable, we can extrapolate potential protein targets based on studies of other isothiocyanates, such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN). These compounds have been shown to target proteins involved in key cellular processes like apoptosis, cell cycle regulation, and cellular stress response.[1][2] The following table presents a hypothetical summary of quantitative proteomics data that could be generated for 3-MCP-ITC.
| Protein Target | Cellular Function | Binding Stoichiometry (Drug:Protein) | Dissociation Constant (Kd) | Modified Residue(s) |
| Tubulin Beta Chain | Cytoskeleton, Mitosis | 1.2 : 1 | ~ 5 µM | Cys239, Cys354 |
| Keap1 | Oxidative Stress Response | 0.8 : 1 | ~ 2 µM | Cys151, Cys273, Cys288 |
| Bax | Apoptosis Regulation | 1.5 : 1 | ~ 10 µM | Cys62, Cys126 |
| Cyclin B1 | Cell Cycle Control | 0.5 : 1 | ~ 15 µM | Lys45 |
| Heat shock protein 90 | Protein Folding | 1.1 : 1 | ~ 8 µM | Cys598 |
Table 1: Hypothetical quantitative data on 3-MCP-ITC protein binding. This data is illustrative and based on known targets of other isothiocyanates.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the protein binding selectivity of 3-MCP-ITC.
Proteome-Wide Identification of 3-MCP-ITC Targets using Chemical Proteomics
This protocol describes a competitive chemical proteomics approach to identify the cellular targets of 3-MCP-ITC.
Workflow Diagram:
Caption: Workflow for proteome-wide target identification of 3-MCP-ITC.
Methodology:
-
Synthesis of an Alkyne-tagged 3-MCP-ITC Probe: Synthesize a derivative of 3-MCP-ITC containing a terminal alkyne group for subsequent click chemistry.
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma) to ~80% confluency. Treat cells with either 3-MCP-ITC (at various concentrations) or DMSO (vehicle control) for a defined period (e.g., 4 hours).
-
Competitive Labeling: After treatment, incubate the cells with the alkyne-tagged 3-MCP-ITC probe. The probe will bind to protein targets that are not already occupied by 3-MCP-ITC.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing 8 M urea and protease inhibitors.
-
Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper chelator (e.g., TBTA). This will attach a biotin tag to the alkyne-labeled proteins.
-
Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for the probe-labeled proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a human protein database to identify the peptides and corresponding proteins. Quantify the relative abundance of each identified protein between the 3-MCP-ITC-treated and DMSO-treated samples. Proteins that show a significant decrease in abundance in the 3-MCP-ITC treated sample are considered potential targets.
Validation of Protein Targets and Identification of Binding Sites
This protocol describes the validation of a putative protein target and the identification of the specific amino acid residue(s) modified by 3-MCP-ITC.
Workflow Diagram:
Caption: Workflow for validation and binding site mapping of 3-MCP-ITC.
Methodology:
-
Protein Incubation: Incubate a purified recombinant target protein with an excess of 3-MCP-ITC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for several hours at 37°C.
-
Removal of Excess Reagent: Remove unreacted 3-MCP-ITC by dialysis or using a desalting column.
-
Protein Digestion: Denature the protein with urea, reduce disulfide bonds with DTT, alkylate free cysteines with iodoacetamide, and then digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis:
-
Perform a database search of the MS/MS data against the sequence of the target protein, specifying a variable modification on cysteine and lysine residues corresponding to the mass of 3-MCP-ITC (193.21 Da).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the sequence and the precise location of the modification.
-
Potential Signaling Pathways Modulated by 3-MCP-ITC
Based on the known targets of other ITCs, 3-MCP-ITC could potentially modulate several critical signaling pathways.
Apoptosis Induction Pathway
Covalent modification of key apoptosis regulators could be a primary mechanism of action for 3-MCP-ITC.
Signaling Pathway Diagram:
Caption: Potential mechanism of 3-MCP-ITC-induced apoptosis.
Nrf2-Mediated Oxidative Stress Response Pathway
ITCs are well-known inducers of the Nrf2 pathway. 3-MCP-ITC may react with cysteine sensors on Keap1, leading to the stabilization and nuclear translocation of Nrf2.
Signaling Pathway Diagram:
Caption: Activation of the Nrf2 pathway by 3-MCP-ITC.
Conclusion
While direct experimental evidence is currently lacking, the chemical properties of this compound suggest that it is a reactive molecule capable of covalently modifying a select subset of the cellular proteome. Based on the behavior of related isothiocyanates, its primary targets are likely to be proteins rich in reactive cysteine and lysine residues that play critical roles in cell survival and proliferation pathways. The methodologies and hypothetical data presented in this guide provide a framework for the systematic investigation of 3-MCP-ITC's protein binding selectivity and its potential as a modulator of cellular function for therapeutic or research applications. Future studies employing the described chemical proteomic and mass spectrometry-based approaches are essential to validate these predictions and fully elucidate the mechanism of action of this compound.
References
A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development
Introduction: 3-Methoxycarbonylphenyl isothiocyanate, also known as methyl 3-isothiocyanatobenzoate, is an aromatic isothiocyanate featuring a methoxycarbonyl group at the meta position of the phenyl ring. Aryl isothiocyanates are a pivotal class of organosulfur compounds, recognized for their versatile reactivity and significant presence in biologically active molecules. They serve as crucial intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. Furthermore, the isothiocyanate (−N=C=S) functional group is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and potential biological applications of this compound, tailored for researchers in chemistry and drug development.
Physicochemical and Spectral Data
Quantitative data for this compound are summarized below. These properties are essential for its application in synthetic protocols and for the characterization of its derivatives.
| Property | Value | Reference(s) |
| IUPAC Name | Methyl 3-isothiocyanatobenzoate | [1] |
| Synonyms | This compound, 3-Isothiocyanatobenzoic acid methyl ester | [1] |
| CAS Number | 3125-66-4 | [1] |
| Molecular Formula | C₉H₇NO₂S | [1][2] |
| Molecular Weight | 193.22 g/mol | [1][2] |
| Boiling Point | 105-106 °C (at 0.45 mmHg) | [1] |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index | 1.6240 | [1] |
| Water Solubility | Hydrolyzes in water | [1] |
| Storage Conditions | Keep Cold (2-8°C recommended) | [1] |
Synthesis and Experimental Protocols
The most prevalent and efficient method for synthesizing aryl isothiocyanates is a two-step, one-pot process starting from the corresponding primary amine. This involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the final isothiocyanate product.
General Synthesis Workflow
The synthesis begins with the reaction of a primary amine (methyl 3-aminobenzoate) with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurylation agent to eliminate a sulfur-containing byproduct and generate the isothiocyanate.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for isothiocyanate synthesis from primary amines.[3][4]
Materials:
-
Methyl 3-aminobenzoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or Potassium Hydroxide (KOH)
-
Ethyl chloroformate or Tosyl chloride (TsCl)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Salt Formation: To a stirred solution of methyl 3-aminobenzoate (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) cooled to 0°C, add carbon disulfide (1.2 eq.) dropwise. The reaction mixture is stirred at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Desulfurization: The reaction mixture is cooled again to 0°C. A solution of ethyl chloroformate (1.1 eq.) in DCM is added dropwise over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The isothiocyanate functional group is characterized by a heterocumulene system (–N=C=S) where the central carbon atom is highly electrophilic. This makes it susceptible to attack by a wide range of nucleophiles.[5]
The primary reaction of isothiocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is highly efficient and is a cornerstone of combinatorial chemistry and drug discovery for creating libraries of thiourea-containing compounds. Similarly, reactions with alcohols and thiols yield thiocarbamates and dithiocarbamates, respectively.
Caption: General reactivity of the isothiocyanate group with common nucleophiles.
Due to this reactivity, this compound is a valuable building block for synthesizing complex heterocyclic systems. For instance, the related isomer, methyl 2-isothiocyanatobenzoate, has been successfully used to synthesize novel quinazoline derivatives with potential anticancer and radiosensitizing activities.[6] This highlights the potential of the 3-substituted isomer in generating structurally diverse molecules for screening in drug discovery programs.
Biological Activity and Potential Applications in Drug Discovery
While specific biological studies on this compound are not extensively documented, the broader class of aryl isothiocyanates is well-known for significant bioactivity.[7]
Anticancer and Chemopreventive Effects: Many isothiocyanates, both natural and synthetic, exhibit potent anticancer properties. Their mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that feed tumors).
Antimicrobial Activity: Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them interesting candidates for the development of new anti-infective agents.[7]
Mechanism of Action: Nrf2 Pathway Activation A primary mechanism underlying the cytoprotective and anti-inflammatory effects of isothiocyanates is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2–Antioxidant Response Element) signaling pathway.[8][9][10]
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to its inhibitor, Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various genes, upregulating the expression of numerous Phase II detoxifying and antioxidant enzymes (e.g., NQO1, HO-1, GCLC).[9] This cellular defense mechanism helps protect cells from oxidative stress and inflammation, which are key factors in the development of chronic diseases, including cancer.
Caption: The Nrf2-ARE signaling pathway activated by isothiocyanates.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Like many isothiocyanates, it is considered toxic and an irritant.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[1] Store the compound in a tightly sealed container in a cool, dry place.
References
- 1. echemi.com [echemi.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]
Methodological & Application
3-Methoxycarbonylphenyl Isothiocyanate: A Versatile Tool in Proteomics for Quantitative Analysis and Structural Elucidation
Application Note
Introduction
3-Methoxycarbonylphenyl isothiocyanate (3-MCP-ITC) is an amine-reactive chemical labeling reagent that holds significant promise for a variety of applications in quantitative and structural proteomics. As a member of the phenyl isothiocyanate (PITC) family of compounds, it covalently reacts with the N-terminal α-amino groups of peptides and the ε-amino groups of lysine residues to form a stable thiourea linkage. This derivatization can be leveraged to enhance ionization efficiency, facilitate targeted fragmentation in mass spectrometry (MS), and introduce a stable isotopic label for relative and absolute quantification of proteins. While specific applications of 3-MCP-ITC are not yet widely documented in peer-reviewed literature, its chemical properties suggest its utility in established proteomics workflows. This document provides an overview of its potential applications and a generalized protocol for its use.
Principle of Reaction
The isothiocyanate group (-N=C=S) of 3-MCP-ITC is an electrophilic moiety that readily reacts with primary amines on peptides and proteins under basic pH conditions. The methoxycarbonyl group (-COOCH₃) on the phenyl ring can potentially be saponified to a carboxylic acid, offering a site for further chemical modification or influencing the chromatographic behavior of the labeled peptide.
Key Applications in Proteomics
-
Enhanced Mass Spectrometry Detection: Similar to other phenyl isothiocyanates, derivatization with 3-MCP-ITC can increase the hydrophobicity of peptides, leading to improved reverse-phase liquid chromatography (RPLC) retention and enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry. This can result in higher signal intensity and improved detection limits for low-abundance peptides.
-
Quantitative Proteomics: By synthesizing or procuring isotopically labeled versions of 3-MCP-ITC (e.g., with ¹³C or ¹⁵N), it can be employed as a chemical labeling reagent for quantitative proteomics strategies. This approach allows for the relative quantification of proteins between different samples by comparing the signal intensities of the light and heavy isotope-labeled peptides in the mass spectrometer.
-
Targeted Protein Analysis: The unique mass shift introduced by 3-MCP-ITC derivatization can be utilized in targeted proteomics assays, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), to specifically detect and quantify proteins of interest with high sensitivity and selectivity.
-
Structural Proteomics: Isothiocyanate-based modifications can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). This can be exploited to gain structural information about proteins and peptides. For instance, the derivatized N-terminus can promote specific fragmentation pathways, aiding in de novo peptide sequencing.
Quantitative Data Summary
| Parameter | Expected Improvement with 3-MCP-ITC Derivatization | Reference Compound(s) |
| MS Signal Intensity | 5 to 20-fold increase | Phenyl isothiocyanate (PITC) and its derivatives |
| Limit of Detection (LOD) | Sub-femtomole to attomole range | PITC, 4-sulfophenyl isothiocyanate (SPITC) |
| Quantitative Accuracy | High precision with <15% coefficient of variation (CV) | Isotope-coded affinity tags (ICAT) |
| Dynamic Range | 2 to 3 orders of magnitude | PITC-based methods |
Table 1: Expected Performance Metrics for 3-MCP-ITC in Quantitative Proteomics. The values presented are estimations based on the performance of structurally similar isothiocyanate reagents used in published proteomics studies.
Experimental Protocols
The following are generalized protocols for the derivatization of peptides with 3-MCP-ITC for mass spectrometry-based proteomics analysis. These should be optimized for specific applications and sample types.
Protocol 1: N-terminal and Lysine Derivatization of Peptides with 3-MCP-ITC for Quantitative Proteomics
Materials:
-
Lyophilized peptide samples (from protein digestion)
-
This compound (3-MCP-ITC)
-
Acetonitrile (ACN), LC-MS grade
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS system (e.g., Q-Exactive, Orbitrap, or similar)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 20 µL of 100 mM TEAB buffer (pH 8.5).
-
Reagent Preparation: Prepare a 50 mM solution of 3-MCP-ITC in anhydrous acetonitrile.
-
Derivatization Reaction:
-
Add a 10-fold molar excess of the 3-MCP-ITC solution to the peptide solution.
-
Vortex the mixture gently and incubate at 37°C for 1 hour.
-
-
Quenching the Reaction: Add 5 µL of 5% formic acid to the reaction mixture to quench the reaction and lower the pH.
-
Sample Cleanup:
-
Desalt and purify the derivatized peptides using a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of ACN, followed by 1 mL of 0.1% TFA in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in water.
-
Elute the labeled peptides with 500 µL of 50% ACN/0.1% FA.
-
-
Sample Preparation for LC-MS: Lyophilize the eluted peptides and reconstitute in an appropriate volume of 0.1% FA in water for LC-MS analysis.
Protocol 2: In-solution Protein Derivatization followed by Digestion
Materials:
-
Protein sample in a suitable buffer (e.g., PBS)
-
This compound (3-MCP-ITC)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate buffer, 50 mM
Procedure:
-
Protein Preparation: Adjust the pH of the protein solution to 8.5-9.0 with TEA.
-
Derivatization:
-
Prepare a 10 mg/mL solution of 3-MCP-ITC in DMF.
-
Add a 20-fold molar excess of the 3-MCP-ITC solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
-
Buffer Exchange: Remove excess reagent by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or dialysis.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid and perform C18 SPE cleanup as described in Protocol 1.
Visualizations
Figure 1: General experimental workflow for quantitative proteomics using 3-MCP-ITC.
Figure 2: Reaction scheme for the derivatization of a peptide with 3-MCP-ITC.
Application Note & Protocol: Conjugation of 3-Methoxycarbonylphenyl Isothiocyanate to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to antibodies is a cornerstone technique in biological research and therapeutic development. This process enables the attachment of various labels, such as fluorescent dyes, toxins, or chelating agents, to the highly specific targeting vehicle of a monoclonal or polyclonal antibody. Isothiocyanates are a class of reagents that readily react with primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, to form stable thiourea bonds.
This document provides a detailed protocol for the conjugation of 3-Methoxycarbonylphenyl Isothiocyanate to antibodies. The presence of the electron-withdrawing methoxycarbonyl group on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, promoting its reaction with the nucleophilic primary amines of the antibody. This protocol is based on well-established principles of isothiocyanate chemistry and provides a robust starting point for successful conjugation. Optimization of the molar ratio of the isothiocyanate to the antibody is recommended to achieve the desired degree of labeling for specific applications.
Materials and Equipment
Reagents
-
Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound (Molecular Weight: 193.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
-
(Optional) Quenching solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
Equipment
-
Spectrophotometer (UV-Vis)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes
-
Stir plate and stir bars or rotator
-
Chromatography columns and fraction collector (if using gel filtration)
-
Dialysis clips (if using dialysis)
-
Fume hood
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer.
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it must be buffer exchanged into an amine-free buffer such as PBS (pH 7.4).
-
This can be achieved by dialysis against PBS overnight at 4°C with at least two buffer changes, or by using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
After buffer exchange, determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient (E1%) is ~14.0 for a 1 mg/mL solution.
Preparation of this compound Stock Solution
Caution: Isothiocyanates are moisture-sensitive and should be handled in a dry environment. DMSO should be anhydrous.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh for each conjugation reaction.
Antibody Conjugation Reaction
The following protocol is a starting point and can be scaled as needed. Optimization of the molar excess of the isothiocyanate is recommended.
-
In a reaction tube, add the purified antibody in PBS.
-
Add 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) to the antibody solution to achieve a final buffer concentration of 0.1 M. The final pH of the reaction mixture should be between 9.0 and 9.5.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10- to 40-fold molar excess of the isothiocyanate over the antibody is recommended.
-
Slowly add the calculated volume of the isothiocyanate stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring or rotation, protected from light.
Purification of the Antibody Conjugate
It is essential to remove unreacted this compound and any byproducts from the conjugated antibody.
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4). The column bed volume should be at least 10 times the volume of the reaction mixture.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein with PBS, collecting fractions. The antibody conjugate will elute in the void volume (the first colored fractions), while the smaller, unreacted isothiocyanate will be retarded on the column.
-
Monitor the fractions by measuring the absorbance at 280 nm to identify the protein-containing fractions.
-
Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO).
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C for at least 24 hours, with a minimum of three buffer changes.
Characterization of the Antibody Conjugate
After purification, it is important to characterize the conjugate.
-
Protein Concentration: Determine the concentration of the purified antibody conjugate by measuring its absorbance at 280 nm. A correction factor may be needed to account for the absorbance of the conjugated small molecule at this wavelength.
-
Degree of Labeling (DOL): The DOL, or the average number of isothiocyanate molecules conjugated per antibody, can be estimated using spectrophotometry if the conjugated molecule has a distinct absorbance peak. For this compound, which absorbs in the UV range, this can be challenging without a known extinction coefficient for the conjugated form. Alternatively, techniques like mass spectrometry can provide a more accurate determination of the DOL.
Data Presentation
Table 1: Recommended Starting Molar Ratios for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 2 mg/mL | 2 mg/mL | 2 mg/mL |
| Molar Excess of Isothiocyanate | 10-fold | 20-fold | 40-fold |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Reaction Temperature | Room Temp. | Room Temp. | Room Temp. |
| Reaction pH | 9.2 | 9.2 | 9.2 |
Table 2: Example Characterization Data
| Conjugate | Antibody Conc. (mg/mL) | A280 | A(λmax of conjugate) | Degree of Labeling (DOL) |
| Batch 1 (10x) | 1.8 | 2.52 | Value | Calculated Value |
| Batch 2 (20x) | 1.7 | 2.38 | Value | Calculated Value |
| Batch 3 (40x) | 1.6 | 2.24 | Value | Calculated Value |
*Note: The absorbance maximum (λmax) and extinction coefficient for the conjugated this compound would need to be determined experimentally for accurate DOL calculation via spectrophotometry.
Visualizations
Caption: Experimental workflow for conjugating this compound to antibodies.
Caption: Chemical reaction scheme for the conjugation of an isothiocyanate to an antibody.
Application Notes and Protocols for 3-Methoxycarbonylphenyl Isothiocyanate as a Putative Fluorescent Probe for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates are a well-established class of reagents for the derivatization of amino acids, primarily for chromatographic analysis. The reaction of the isothiocyanate group with the primary or secondary amine of an amino acid yields a stable thiourea derivative. While phenyl isothiocyanate (PITC) is traditionally used for UV detection in HPLC, the introduction of fluorogenic moieties into the phenyl ring can create fluorescent probes, allowing for more sensitive detection.
3-Methoxycarbonylphenyl isothiocyanate is a commercially available isothiocyanate derivative. While its primary application has not been extensively documented in scientific literature as a fluorescent probe, its structural similarity to other fluorescently active substituted phenyl isothiocyanates suggests its potential for such applications. The methoxycarbonyl group is an electron-withdrawing group that can influence the electronic properties of the phenyl ring and potentially contribute to fluorescence upon conjugation with an amino acid.
These application notes provide a generalized framework for the utilization of this compound as a fluorescent probe for amino acids. The provided protocols are based on standard methodologies for similar compounds and should be considered as a starting point for method development and optimization.
Reaction Mechanism
The fundamental reaction between this compound and an amino acid proceeds via a nucleophilic addition of the amino group of the amino acid to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically carried out under basic conditions to ensure the deprotonation of the amino group, thereby increasing its nucleophilicity. The product of this reaction is a phenylthiocarbamoyl (PTC) amino acid derivative.
Figure 1: Reaction of this compound with an amino acid.
Quantitative Data Summary
The specific photophysical properties of this compound and its amino acid adducts are not extensively reported in the literature. The following tables are provided as templates for the user to populate with empirically determined data during method development.
Table 1: Photophysical Properties of this compound-Amino Acid Adducts
| Amino Acid Adduct | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Alanine | To be determined | To be determined | To be determined | To be determined |
| Glycine | To be determined | To be determined | To be determined | To be determined |
| Valine | To be determined | To be determined | To be determined | To be determined |
| Leucine | To be determined | To be determined | To be determined | To be determined |
| Isoleucine | To be determined | To be determined | To be determined | To be determined |
| Proline | To be determined | To be determined | To be determined | To be determined |
| Phenylalanine | To be determined | To be determined | To be determined | To be determined |
| Tyrosine | To be determined | To be determined | To be determined | To be determined |
| Tryptophan | To be determined | To be determined | To be determined | To be determined |
| Serine | To be determined | To be determined | To be determined | To be determined |
| Threonine | To be determined | To be determined | To be determined | To be determined |
| Cysteine | To be determined | To be determined | To be determined | To be determined |
| Methionine | To be determined | To be determined | To be determined | To be determined |
| Asparagine | To be determined | To be determined | To be determined | To be determined |
| Glutamine | To be determined | To be determined | To be determined | To be determined |
| Aspartic Acid | To be determined | To be determined | To be determined | To be determined |
| Glutamic Acid | To be determined | To be determined | To be determined | To be determined |
| Lysine | To be determined | To be determined | To be determined | To be determined |
| Arginine | To be determined | To be determined | To be determined | To be determined |
| Histidine | To be determined | To be determined | To be determined | To be determined |
Table 2: Performance Characteristics in Amino Acid Analysis
| Parameter | Value |
| Linear Range | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (RSD%) | To be determined |
| Accuracy/Recovery (%) | To be determined |
Experimental Protocols
The following are generalized protocols for the use of this compound for the fluorescent labeling and analysis of amino acids. Note: These protocols will require optimization for specific applications and instrumentation.
Protocol 1: Fluorescent Labeling of Amino Acids
Objective: To derivatize amino acids with this compound to form fluorescent PTC-amino acid adducts.
Materials:
-
This compound
-
Amino acid standards
-
Coupling buffer: A mixture of acetonitrile, pyridine, and triethylamine (e.g., 10:5:2 v/v/v) or a borate buffer (pH 9.0-9.5)
-
Solvent for reagent: Acetonitrile or Dimethylformamide (DMF)
-
Drying system (vacuum centrifuge or nitrogen stream)
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
Sample Preparation:
-
For standard solutions, prepare individual or mixed amino acid standards in 0.1 M HCl.
-
Pipette a known amount (e.g., 10-20 µL) of the amino acid standard solution into a microcentrifuge tube.
-
Dry the sample completely under vacuum or with a stream of nitrogen.
-
-
Re-dissolution:
-
Add 100 µL of the coupling buffer to the dried amino acid residue.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Derivatization Reagent Preparation:
-
Prepare a solution of this compound in acetonitrile or DMF (e.g., 10 mg/mL). This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add 5 µL of the this compound solution to the amino acid solution in the coupling buffer.
-
Vortex the mixture immediately.
-
Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 40-50 °C, to be optimized) for 20-30 minutes.
-
-
Removal of Excess Reagent:
-
Dry the reaction mixture completely under vacuum to remove the excess reagent and solvents.
-
-
Reconstitution:
-
Reconstitute the dried PTC-amino acid derivatives in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).
-
Figure 2: Experimental workflow for labeling amino acids.
Protocol 2: Analysis of Labeled Amino Acids by HPLC
Objective: To separate and detect the fluorescent PTC-amino acid adducts using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials and Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH adjusted to 6.5 with acetic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Labeled amino acid samples (from Protocol 1).
Procedure:
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 40 °C).
-
Crucially, the optimal excitation and emission wavelengths for the fluorescence detector will need to be determined by scanning the fluorescence spectrum of a synthesized PTC-amino acid standard.
-
-
Chromatographic Separation:
-
Inject a known volume (e.g., 10 µL) of the reconstituted labeled amino acid sample.
-
Run a gradient elution to separate the different PTC-amino acid derivatives. An example gradient is provided below (this will require significant optimization):
-
0-2 min: 5% B
-
2-25 min: Linear gradient to 50% B
-
25-27 min: Linear gradient to 95% B
-
27-30 min: Hold at 95% B
-
30-31 min: Return to 5% B
-
31-40 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Identify the peaks corresponding to each PTC-amino acid by comparing the retention times with those of individual standards.
-
Quantify the amino acids by integrating the peak areas and comparing them to a calibration curve generated from known concentrations of amino acid standards.
-
Logical Relationships in Experimental Design
The successful application of this compound as a fluorescent probe requires a systematic approach to method development. The following diagram illustrates the logical dependencies in this process.
Figure 3: Logical dependencies in method development.
Conclusion
This compound presents a potential, yet uncharacterized, option for the fluorescent labeling of amino acids. The protocols and frameworks provided here offer a comprehensive starting point for researchers to explore its utility. Significant empirical work will be required to determine its fluorescence characteristics and to optimize and validate analytical methods for specific applications in research, diagnostics, and drug development.
Application Notes and Protocols for Peptide Sequencing using 3-Methoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal peptide sequencing is a cornerstone technique in proteomics and protein characterization, providing fundamental information about a protein's identity, structure, and function. The Edman degradation, a stepwise method for sequencing amino acids from the N-terminus of a peptide, remains a highly precise and reliable technique.[1][2] This document provides a detailed guide for utilizing 3-Methoxycarbonylphenyl isothiocyanate (MCPI) as a reagent in a modified Edman degradation protocol for peptide sequencing. MCPI, an analogue of the classic phenyl isothiocyanate (PITC), allows for the derivatization of the N-terminal amino acid, followed by its cleavage and identification. These application notes are intended for researchers in academia and industry involved in protein analysis, drug discovery, and diagnostics.
Principle of MCPI-based Peptide Sequencing
The MCPI-based sequencing method follows the fundamental principles of the Edman degradation.[1][3] The process involves a cyclical three-step chemical reaction that sequentially removes one amino acid at a time from the N-terminus of a peptide.[3][4]
-
Coupling: Under mildly alkaline conditions, the isothiocyanate group of MCPI reacts with the uncharged N-terminal α-amino group of the peptide to form a 3-methoxycarbonylphenylthiocarbamoyl (MCPTC)-peptide derivative.
-
Cleavage: Under acidic conditions (e.g., using trifluoroacetic acid), the peptide bond of the derivatized N-terminal residue is selectively cleaved, releasing an anilinothiazolinone (ATZ)-amino acid derivative and the original peptide shortened by one residue.[4]
-
Conversion: The unstable ATZ-amino acid is then converted into a more stable 3-methoxycarbonylphenylthiohydantoin (MCPTH)-amino acid derivative by treatment with aqueous acid. This stable derivative can then be identified by chromatographic methods.
This cycle is repeated to determine the sequence of the subsequent amino acids. Automated sequencers can perform 30 to 60 of these cycles.[1]
Experimental Protocols
Sample Preparation
The quality of the peptide sample is critical for successful sequencing. The following are key considerations for sample preparation:
-
Purity: The protein or peptide sample should have a purity of >90%.[5] The presence of multiple proteins will result in a mixture of amino acids at each cycle, making sequence determination impossible.[5]
-
Quantity: A minimum of 10-50 picomoles of a pure protein or peptide is typically required.[1][5]
-
Sample Matrix: Samples can be in solution or electro-blotted onto a polyvinylidene difluoride (PVDF) membrane.[5]
-
Buffer Composition: Liquid samples should be in a volatile buffer system to avoid interference with the sequencing chemistry. Suitable buffers include 0.1% trifluoroacetic acid (TFA), acetic acid, or ammonium bicarbonate.[5] Salts, detergents (like SDS), and primary amines (like Tris) can interfere with the reaction and should be removed.[6]
-
Sample Concentration: It is preferable to concentrate the sample using a speed-vacuum concentrator rather than lyophilization, which can lead to sample loss.[5]
Protocol for Sample Preparation (Liquid Sample):
-
Ensure the peptide/protein of interest is purified to >90% homogeneity, as assessed by HPLC or SDS-PAGE.
-
Exchange the sample buffer to a volatile buffer system (e.g., 0.1% TFA in water/acetonitrile) using dialysis, diafiltration, or a suitable micro-purification tip.
-
Concentrate the sample to a volume of less than 200 μl in a polypropylene microcentrifuge tube.[5]
-
Determine the protein/peptide concentration using a suitable method (e.g., Bradford assay, UV absorbance).
Protocol for Sample Preparation (PVDF Membrane):
-
Separate the protein sample by SDS-PAGE. Use pre-cast gels or allow gels to polymerize overnight to minimize N-terminal blockage by unpolymerized acrylamide.[5]
-
Electro-blot the separated proteins onto a PVDF membrane.
-
Stain the membrane with a suitable dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Avoid over-staining.
-
Thoroughly destain and rinse the membrane with high-purity water to remove residual buffer components like Tris and glycine.[5]
-
Excise the protein band of interest with a clean scalpel and allow it to air dry.
MCPI Edman Degradation Chemistry
The following protocol outlines the manual steps for one cycle of MCPI-based Edman degradation. In practice, this process is typically automated.
Materials:
-
Peptide sample (in solution or on a PVDF membrane)
-
This compound (MCPI) solution (e.g., 5% in heptane or pyridine)
-
Coupling buffer (e.g., N-methylpiperidine/water/isopropanol, pH 9.0)
-
Cleavage reagent (e.g., Trifluoroacetic acid, TFA)
-
Washing solvents (e.g., heptane, ethyl acetate)
-
Conversion solution (e.g., 25% aqueous TFA)
-
Extraction solvent (e.g., ethyl acetate or butyl chloride)
Protocol:
-
Coupling Reaction:
-
Place the sample in a reaction vial.
-
Add the coupling buffer to create an alkaline environment.
-
Add the MCPI solution and incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) to form the MCPTC-peptide.
-
-
Washing:
-
Wash the reaction mixture with heptane and ethyl acetate to remove excess reagent and by-products.
-
Dry the sample under a stream of nitrogen or argon.
-
-
Cleavage:
-
Add TFA to the dried sample to create an acidic environment.
-
Incubate to cleave the N-terminal MCPTC-amino acid as an ATZ derivative.
-
-
Extraction:
-
Extract the ATZ-amino acid derivative with an organic solvent (e.g., butyl chloride). The shortened peptide remains in the reaction vial.
-
-
Conversion:
-
Dry the extracted ATZ derivative.
-
Add the conversion solution (25% aqueous TFA) and incubate (e.g., at 50°C for 10 minutes) to convert the ATZ-amino acid to the more stable MCPTH-amino acid.
-
-
Analysis:
-
Dry the MCPTH-amino acid sample.
-
Re-dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Next Cycle:
-
The shortened peptide remaining in the reaction vial is subjected to the next cycle of Edman degradation, starting from the coupling step.
-
Analysis of MCPTH-Amino Acids by HPLC
The identification of the released MCPTH-amino acid at each cycle is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]
Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 column.
-
Data acquisition and analysis software.
Procedure:
-
Standard Preparation: Prepare standard solutions of all 20 MCPTH-amino acids.
-
Calibration: Inject each MCPTH-amino acid standard individually to determine its retention time. Create a standard chromatogram showing the elution profile of all standards.
-
Sample Analysis: Inject the MCPTH-amino acid sample from the Edman cycle.
-
Identification: Compare the retention time of the peak in the sample chromatogram to the retention times of the standards to identify the amino acid.[8]
Data Presentation
Quantitative data from peptide sequencing experiments should be summarized for clarity and comparison.
Table 1: Sample Purity and Quantity Requirements
| Parameter | Recommended Value | Rationale |
| Sample Purity | >90% | To avoid ambiguous results from multiple sequences.[5] |
| Minimum Quantity | 10-50 picomoles | To ensure sufficient signal for detection.[1][5] |
| Sample Volume | < 200 µL | For compatibility with automated sequencers.[5] |
Table 2: Typical HPLC Gradient for MCPTH-Amino Acid Separation
| Time (min) | % Solvent A (e.g., 0.1% TFA in Water) | % Solvent B (e.g., 0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 25 | 60 | 40 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Note: This is an exemplary gradient and should be optimized for the specific column and MCPTH-amino acid derivatives.
Visualizations
Workflow for MCPI-based Peptide Sequencing
Caption: Workflow of MCPI Peptide Sequencing.
Chemical Mechanism of MCPI Edman Degradation
Caption: MCPI Edman Degradation Chemistry.
Limitations
While precise, the MCPI-based Edman degradation has limitations:
-
Sequence Length: The efficiency of each cycle is not 100%, limiting the reliable sequencing length to typically 30-60 residues.[1]
-
N-terminal Blockage: If the N-terminal amino group is chemically modified (e.g., acetylated), the coupling reaction cannot occur, and the method will fail.[1]
-
Modified Amino Acids: Identification of non-standard or modified amino acids can be challenging and may require additional analytical methods.[8]
Conclusion
This compound provides an alternative reagent for the well-established Edman degradation for N-terminal peptide sequencing. By following the detailed protocols for sample preparation, chemical degradation, and HPLC analysis outlined in these application notes, researchers can obtain reliable and accurate peptide sequence data. This information is invaluable for protein identification, characterization, and the development of novel therapeutics.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. cib.csic.es [cib.csic.es]
- 6. abrf.memberclicks.net [abrf.memberclicks.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 3-Methoxycarbonylphenyl Isothiocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycarbonylphenyl isothiocyanate is an aromatic isothiocyanate that serves as a valuable reagent for the modification of peptides. Its utility in solid-phase peptide synthesis (SPPS) lies in its ability to react with primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine side chains, to form stable thiourea linkages. This modification introduces a methoxycarbonylphenyl group, which can be used to modulate the physicochemical properties of peptides, such as their hydrophobicity, charge, and potential for further chemical diversification. The methoxycarbonyl group itself can be a site for subsequent chemical transformations or can influence the peptide's interaction with biological targets.
These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed experimental protocols, data on expected reactivity, and workflows for the synthesis of modified peptides.
Reagent Information
| Property | Value |
| IUPAC Name | Methyl 3-isothiocyanatobenzoate |
| Synonyms | 3-(Methoxycarbonyl)phenyl isothiocyanate |
| CAS Number | 33451-49-7 |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM |
Principle of Reaction
The core of the application lies in the nucleophilic addition of a primary amine from the peptide to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction proceeds readily under basic or neutral conditions to form a stable N,N'-disubstituted thiourea bond. The reaction can be performed on the solid support after the peptide chain has been assembled.
Experimental Protocols
Materials and Reagents
-
Fully assembled peptide on a suitable solid support (e.g., Rink Amide resin, Wang resin) with the N-terminal Fmoc group removed.
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc removal)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
HPLC grade acetonitrile and water for purification
-
Solid-phase synthesis vessel
Protocol for On-Resin Modification
This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
-
Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-based solid-phase peptide synthesis protocols.
-
N-Terminal Fmoc Deprotection: After the final amino acid coupling, wash the resin-bound peptide thoroughly with DMF (3 x 10 mL). Treat the resin with 20% piperidine in DMF (2 x 10 mL, 10 min each) to remove the N-terminal Fmoc group. Wash the resin extensively with DMF (5 x 10 mL) and then with DCM (3 x 10 mL). Dry the resin under a stream of nitrogen.
-
Preparation of Reagent Solution: In a separate vial, dissolve 3 to 5 equivalents of this compound (e.g., 58 mg for 3 eq.) in DMF (2 mL). Add 5 equivalents of DIPEA (e.g., 87 µL).
-
On-Resin Modification Reaction: Add the reagent solution to the resin-bound peptide in the synthesis vessel. Agitate the mixture at room temperature for 2 to 4 hours. The reaction progress can be monitored by a qualitative test such as the Kaiser test (ninhydrin test) to check for the disappearance of the free primary amine.
-
Washing: After the reaction is complete (Kaiser test negative), drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 1 hour.
Cleavage and Deprotection
Important Note: The methyl ester of the methoxycarbonylphenyl group may be susceptible to hydrolysis under strongly acidic conditions. Therefore, milder cleavage conditions or shorter cleavage times are recommended to preserve the integrity of the modification.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like tryptophan or methionine, a scavenger cocktail such as TFA/thioanisole/water/ethanedithiol (90:5:3:2, v/v/v/v) may be necessary.
-
Cleavage: Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried resin. Agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (50 mL).
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Quantitative Data and Reactivity
While specific quantitative data for this compound in SPPS is not extensively published, the following table summarizes the expected reactivity based on the general chemistry of isothiocyanates with amino acids.[1][2][3] Reaction rates are pH-dependent, with higher pH generally favoring the reaction with amines.[3]
| Amino Acid Residue | Reactive Group | Relative Reactivity | Notes |
| N-terminus | α-Amino group | High | The primary site of modification if available. |
| Lysine (Lys) | ε-Amino group | High | Will react if the N-terminus is protected or if an excess of the isothiocyanate is used. |
| Cysteine (Cys) | Thiol group | Very High | Isothiocyanates can react with thiols to form dithiocarbamates. This reaction is often reversible. If cysteine modification is not desired, its side chain should be protected with a stable protecting group.[1] |
| Arginine (Arg) | Guanidinium group | Low | Generally not reactive under standard conditions. |
| Histidine (His) | Imidazole group | Low | Generally not reactive. |
| Serine (Ser), Threonine (Thr) | Hydroxyl group | Very Low | Not reactive under these conditions. |
| Tyrosine (Tyr) | Phenolic hydroxyl | Very Low | Not reactive under these conditions. |
Table 1: Expected Reactivity of this compound with Amino Acid Residues in SPPS.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction (positive Kaiser test) | Insufficient reagent, short reaction time, or steric hindrance. | Increase the equivalents of isothiocyanate and DIPEA. Extend the reaction time. Consider a different solvent or adding a small amount of a chaotropic agent like NMP. |
| Low yield of modified peptide | Incomplete reaction or loss during workup. | Optimize reaction conditions as above. Ensure careful handling during precipitation and washing steps. |
| Hydrolysis of the methoxycarbonyl group | Prolonged exposure to strong acid during cleavage. | Reduce the cleavage time. Use a milder cleavage cocktail if compatible with other protecting groups. Analyze the crude product to assess the extent of hydrolysis. |
| Side reactions | Reaction with unprotected side chains (e.g., Cys). | Ensure appropriate side-chain protection for reactive amino acids. |
Safety Precautions
-
This compound is a reactive chemical. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
TFA is a strong, corrosive acid. Handle with extreme care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a versatile reagent for the site-specific modification of peptides on a solid support. The formation of a stable thiourea linkage allows for the introduction of a functionalized aromatic moiety, opening avenues for the development of novel peptide-based therapeutics and research tools. The protocols provided herein offer a solid foundation for the successful synthesis of peptides modified with this reagent. Researchers are encouraged to optimize the reaction and cleavage conditions for their specific peptide sequences to achieve the best results.
References
Application Notes and Protocols for Cell-Based Assays Using 3-Methoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their potential as cancer chemopreventive and therapeutic agents. They are known to modulate a variety of cellular processes, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. 3-Methoxycarbonylphenyl isothiocyanate is a synthetic ITC whose specific biological activities and mechanisms of action are not yet extensively documented in publicly available literature.
These application notes provide a comprehensive framework for characterizing the in vitro efficacy of this compound using standard cell-based assays. The protocols and expected outcomes are based on the well-established activities of other aromatic isothiocyanates, such as Benzyl Isothiocyanate (BITC) and Phenethyl Isothiocyanate (PEITC). The provided data are illustrative and represent typical results observed with active ITCs.
Mechanism of Action of Isothiocyanates
Isothiocyanates exert their anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death) in cancer cells.[1] This is often initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1] Additionally, ITCs can arrest the cell cycle at various checkpoints, preventing cancer cells from progressing through division.[2] Many ITCs are also potent activators of the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxifying enzymes.[3]
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation: Illustrative Cytotoxicity Data
The following table presents example IC₅₀ (half-maximal inhibitory concentration) values for representative isothiocyanates against various cancer cell lines, demonstrating the expected range of activity.
| Isothiocyanate | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Benzyl ITC (BITC) | L9981 (Lung) | 48 | 5.0 |
| Phenethyl ITC (PEITC) | L9981 (Lung) | 48 | 9.7 |
| Benzyl ITC (BITC) | MDA-MB-231 (Breast) | 24 | 18.65 |
| Benzyl ITC (BITC) | MCF-7 (Breast) | 24 | 21.00 |
| Phenethyl ITC (PEITC) | SKOV-3 (Ovarian) | Not Specified | 27.7 |
Note: This data is for illustrative purposes, compiled from studies on BITC and PEITC.[4][5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at concentrations around the determined IC₅₀ value and a vehicle control for 24 hours.
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.[7]
-
Add 400 µL of binding buffer and analyze immediately by flow cytometry.
Data Presentation: Illustrative Apoptosis Data
This table shows representative data for the percentage of apoptotic cells after treatment with an isothiocyanate.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Vehicle) | 95.1 | 2.5 | 1.4 | 1.0 |
| Isothiocyanate (IC₅₀) | 55.8 | 25.3 | 15.7 | 3.2 |
Note: This data is illustrative and represents a typical outcome for an apoptosis-inducing compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze by flow cytometry.
Data Presentation: Illustrative Cell Cycle Data
This table illustrates a potential cell cycle arrest induced by an isothiocyanate.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 | 28.1 | 16.7 |
| Isothiocyanate (IC₅₀) | 25.9 | 30.5 | 43.6 |
Note: This illustrative data shows a G2/M phase arrest, a common effect of some isothiocyanates.[6]
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Isothiocyanates are known to influence key cellular signaling pathways related to cell survival, apoptosis, and antioxidant response.
Caption: ITC-Induced Apoptotic Pathway.
Caption: Nrf2 Antioxidant Pathway Activation by ITCs.
Experimental Workflow
The following diagram outlines the logical flow for the in vitro characterization of this compound.
Caption: Workflow for In Vitro ITC Characterization.
References
- 1. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of 3-Methoxycarbonylphenyl Isothiocyanate: Application Notes and Protocols
Disclaimer: Direct in vivo studies and established protocols for 3-Methoxycarbonylphenyl isothiocyanate are not extensively available in the current body of scientific literature. The following application notes and protocols are based on the well-documented in vivo activities of structurally related aromatic isothiocyanates, such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC). Researchers should use this information as a guide and conduct preliminary dose-response and toxicity studies for this compound before commencing full-scale in vivo experiments.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in cancer chemoprevention and treatment.[1][2] this compound is an aromatic isothiocyanate, and while specific in vivo data is limited, its biological activities can be inferred from extensively studied analogues.[3] This document provides a summary of potential in vivo applications, generalized experimental protocols, and relevant signaling pathways based on the broader class of aromatic isothiocyanates.
Potential In Vivo Applications
Based on the known biological activities of related compounds, this compound may be investigated for the following in vivo applications:
-
Cancer Chemoprevention and Therapy: Aromatic ITCs like PEITC have been shown to inhibit the growth of various cancer cells in xenograft models.[4][5][6] The proposed mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1]
-
Neuroprotection: Some ITCs have demonstrated neuroprotective effects in animal models of neurodegenerative diseases like Parkinson's disease, primarily through the activation of the Nrf2 antioxidant response pathway.[7]
-
Anti-inflammatory Effects: ITCs can modulate inflammatory pathways, such as inhibiting NF-κB signaling, which suggests potential applications in chronic inflammatory diseases.[7][8]
Quantitative Data from In Vivo Studies of Aromatic Isothiocyanates
The following tables summarize quantitative data from in vivo studies of well-characterized aromatic isothiocyanates. This data can serve as a starting point for designing studies with this compound.
Table 1: In Vivo Efficacy of Aromatic Isothiocyanates in Animal Models
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Phenethyl isothiocyanate (PEITC) | Nude mice with glioblastoma xenografts | 10 and 20 µmol/mouse, daily | Oral gavage | Significant decrease in tumor weight and volume. | [4] |
| Phenethyl isothiocyanate (PEITC) | Chemically induced mouse model of gastric cancer | 3-5 µmol/g in diet | Oral (in diet) | Reduced tumor size when given concurrently with the carcinogen. | [6] |
| Benzyl isothiocyanate (BITC) | Nude mice with malignant melanoma xenografts | Not specified | Oral administration | Inhibition of subcutaneous xenograft tumor growth. | [5] |
| Phenethyl isothiocyanate (PEITC) | A/J mouse lung tumorigenesis model | 5 or 25 µmol, daily for 4 days | Pretreatment | Inhibited tumor multiplicity by ~70% and ~97%, respectively. | [9] |
Table 2: Pharmacokinetic Parameters of Aromatic Isothiocyanates in Rats
| Compound | Dosage | Route of Administration | Peak Plasma Concentration (Cmax) | Half-life (t1/2) | Bioavailability | Reference |
| Phenethyl isothiocyanate (PEITC) | 50 µmol/kg | Gavage | ~2.9 h to peak | 21.7 h (elimination) | High oral bioavailability | [10] |
| 6-Phenylhexyl isothiocyanate (PHITC) | 50 µmol/kg | Gavage | ~8.9 h to peak | 20.5 h (elimination) | - | [10] |
Experimental Protocols
The following are generalized protocols for in vivo studies based on common practices with other isothiocyanates. It is crucial to adapt these protocols and determine the optimal dosage and administration schedule for this compound through preliminary studies.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an isothiocyanate in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.1% DMSO in PBS)
-
Cancer cell line (e.g., human glioblastoma GBM 8401, human pancreatic cancer MIAPaca2)
-
Immunocompromised mice (e.g., nude mice)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS (or a mixture with Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Randomly assign mice with palpable tumors into control and treatment groups.
-
Prepare the treatment solution of this compound in the chosen vehicle.
-
Administer the compound (e.g., daily by oral gavage) at the predetermined dose. The control group receives the vehicle only.[4]
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 3-4 weeks).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, Western blotting).
-
In Vivo Neuroprotection Model (General Outline)
This protocol provides a general framework for assessing the neuroprotective effects of an isothiocyanate in a chemically-induced mouse model of Parkinson's disease.
Materials:
-
This compound
-
Vehicle
-
Neurotoxin (e.g., MPTP - 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Mice (e.g., C57BL/6)
-
Behavioral testing apparatus (e.g., rotarod, pole test)
-
Anesthesia
-
Tissue processing reagents for immunohistochemistry and neurochemical analysis.
Procedure:
-
Animal Acclimatization and Baseline Behavioral Testing: Acclimatize mice and perform baseline behavioral tests to assess motor function.
-
Treatment:
-
Administer this compound or vehicle to the respective groups for a predefined period before neurotoxin administration (pretreatment) or concurrently.
-
-
Induction of Neurodegeneration:
-
Administer the neurotoxin (e.g., MPTP) according to an established protocol to induce dopaminergic neuron loss.
-
-
Post-lesion Behavioral Testing:
-
At specified time points after neurotoxin administration, repeat the behavioral tests to assess motor deficits.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by a fixative.
-
Collect brain tissue, particularly the substantia nigra and striatum.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.
-
Analyze striatal dopamine levels using HPLC.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by isothiocyanates and a general experimental workflow for in vivo studies.
Caption: General signaling pathways modulated by isothiocyanates.
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
While direct experimental evidence for the in vivo applications of this compound is currently lacking, the extensive research on structurally similar aromatic isothiocyanates provides a strong rationale for its investigation as a potential therapeutic agent. The provided application notes and generalized protocols offer a foundational framework for researchers to design and conduct in vivo studies. It is imperative to perform preliminary dose-finding and toxicity assessments to establish a safe and effective dose for this specific compound before embarking on larger efficacy studies. Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic properties of this compound to fully understand its therapeutic potential.
References
- 1. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. 3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN [georganics.sk]
- 4. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of benzyl-isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemopreventive Effects of Dietary Isothiocyanates in Animal Models of Gastric Cancer and Synergistic Anticancer Effects With Cisplatin in Human Gastric Cancer Cells [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Combination of xanthohumol and phenethyl isothiocyanate inhibits NF-κB and activates Nrf2 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Methoxycarbonylphenyl Isothiocyanate for Specific Amino Acid Residue Modification
Introduction
3-Methoxycarbonylphenyl isothiocyanate (3-MCPITC) is an aromatic isothiocyanate compound that can be utilized as a covalent modification agent for proteins. The key reactive group is the isothiocyanate (-N=C=S), which is an electrophile that readily reacts with strong nucleophiles found in protein side chains. This reactivity makes 3-MCPITC a potentially valuable tool for researchers in proteomics, chemical biology, and drug development for applications such as protein labeling, cross-linking, and the development of antibody-drug conjugates (ADCs).
The primary targets for isothiocyanate-mediated modification on proteins are the primary amino groups of lysine residues and the N-terminal amine, as well as the thiol group of cysteine residues.[1][2] The selectivity of the reaction towards these residues can be effectively controlled by adjusting the pH of the reaction buffer.[2]
Mechanism of Action and Selectivity
The modification of amino acid residues by 3-MCPITC proceeds via a nucleophilic addition reaction.
-
Modification of Lysine: At alkaline pH (typically pH 9.0–11.0), the ε-amino group of lysine is deprotonated and becomes a potent nucleophile.[2] It attacks the central carbon atom of the isothiocyanate group, forming a stable thiourea linkage. The N-terminal α-amino group of the protein can react in a similar manner.
-
Modification of Cysteine: At neutral to slightly basic pH (typically pH 7.4–9.0), the thiol group of cysteine exists in its more nucleophilic thiolate form.[2] This thiolate anion reacts with the isothiocyanate to form a dithiocarbamate linkage. While reactions with thiols can be faster, the resulting linkage may be less stable than the thiourea bond formed with amines, with some studies suggesting the potential for the isothiocyanate to be liberated from thiols and subsequently react with amino groups.[3][4]
By carefully controlling the reaction pH, researchers can direct the modification preferentially towards either cysteine or lysine residues, enabling site-specific or residue-selective protein engineering.
Figure 1. pH-dependent reaction of 3-MCPITC with Lysine and Cysteine residues.
Applications in Research and Drug Development
The ability to covalently modify proteins with a molecule like 3-MCPITC opens up numerous applications:
-
Bioconjugation: The methoxycarbonylphenyl group can serve as a handle for further chemical modifications or as a payload itself. It can be used to attach fluorescent dyes, biotin, or other reporter molecules for use in immunoassays and imaging.
-
Antibody-Drug Conjugates (ADCs): Isothiocyanates can be used to link cytotoxic drugs to antibodies, targeting the drug specifically to cancer cells. The stability of the thiourea linkage is advantageous for this application.
-
Proteomics and Target Identification: As a chemical probe, 3-MCPITC can be used to identify reactive nucleophilic residues in proteins, aiding in the characterization of binding sites or catalytically active residues.[5]
-
Biomarker Development: The modification of specific proteins by isothiocyanates can serve as a biomarker for exposure or target engagement in drug development studies.[3][6]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available, the following table outlines the key parameters that should be determined experimentally to characterize the modification of a target protein.
| Parameter | Description | Typical Method(s) | Desired Outcome |
| Degree of Labeling (DOL) | The average number of 3-MCPITC molecules conjugated per protein molecule. | UV-Vis Spectrophotometry, Mass Spectrometry (MS) | Controllable and reproducible DOL based on reaction stoichiometry. |
| Site-Specificity | Identification of the specific amino acid residues modified by 3-MCPITC. | Mass Spectrometry (Top-Down or Bottom-Up Proteomics) | High selectivity for the intended residue (Lysine or Cysteine). |
| Reaction Efficiency (%) | The percentage of the initial 3-MCPITC that is successfully conjugated to the protein. | HPLC, MS | High efficiency to maximize yield and minimize unreacted reagent. |
| Conjugate Stability | The stability of the thiourea or dithiocarbamate linkage over time under relevant storage and assay conditions. | HPLC, Functional Assays | High stability with minimal loss of the modifier over time. |
| Protein Activity | The retention of biological function (e.g., binding affinity, enzymatic activity) after modification. | ELISA, Surface Plasmon Resonance (SPR), Enzyme Kinetics | Minimal impact on the protein's native function. |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with 3-MCPITC
This protocol provides a general workflow for labeling a protein with 3-MCPITC. The molar ratio of 3-MCPITC to protein and the reaction pH should be optimized for each specific protein and desired outcome.
1. Materials and Reagents
-
Purified protein of interest (e.g., antibody, enzyme)
-
This compound (3-MCPITC)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (Lysine-specific): 100 mM sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Labeling Buffer (Cysteine-specific): 100 mM sodium phosphate buffer with 1 mM EDTA, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Dialysis tubing (appropriate MWCO), or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
2. Preparation of Reagents
-
Protein Solution: Prepare the protein in the desired labeling buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the appropriate labeling buffer via dialysis or a desalting column.[7]
-
3-MCPITC Stock Solution: Immediately before use, dissolve 3-MCPITC in anhydrous DMF or DMSO to a final concentration of 10-50 mM. Vortex thoroughly to ensure complete dissolution. Isothiocyanates are moisture-sensitive, so use anhydrous solvent and minimize exposure to air.
3. Labeling Reaction
-
Place the protein solution in a reaction vessel (e.g., a microcentrifuge tube) with gentle stirring.
-
Calculate the volume of 3-MCPITC stock solution needed to achieve the desired molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess over the protein).
-
Add the calculated volume of the 3-MCPITC stock solution to the protein solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the modifier is light-sensitive.[7]
4. Quenching the Reaction
-
To stop the reaction and consume any unreacted 3-MCPITC, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
5. Purification of the Labeled Protein
-
Remove the unreacted 3-MCPITC and quenching agent by either dialysis against PBS (3-4 buffer changes over 24-48 hours at 4°C) or by using a pre-packed SEC desalting column equilibrated with PBS.[8]
-
Collect the protein-containing fractions.
6. Characterization and Storage
-
Determine the final concentration of the labeled protein using a BCA assay or by measuring absorbance at 280 nm (A280).
-
Determine the Degree of Labeling (see Protocol 2).
-
Analyze the conjugate by SDS-PAGE to confirm integrity.
-
Store the labeled protein at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol assumes the methoxycarbonylphenyl group has a distinct UV absorbance maximum that can be distinguished from the protein's absorbance at 280 nm. The extinction coefficient (ε) of 3-MCPITC at its λ_max must be known.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A_280) and at the λ_max of the 3-MCPITC modifier (A_mod).
-
Calculate the concentration of the protein, correcting for the absorbance of the modifier at 280 nm.[7]
-
Correction Factor (CF) = (ε_mod at 280 nm) / (ε_mod at λ_max)
-
Protein Concentration (M) = [A_280 – (A_mod × CF)] / ε_protein
-
-
Calculate the concentration of the modifier.
-
Modifier Concentration (M) = A_mod / ε_mod
-
-
Calculate the DOL.
-
DOL = (Modifier Concentration) / (Protein Concentration)
-
Figure 2. Experimental workflow for protein modification with 3-MCPITC.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N_terminal protein labeling [protocols.io]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxycarbonylphenyl Isothiocyanate Conjugation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxycarbonylphenyl isothiocyanate (3-MCP-ITC) for bioconjugation. The information provided is based on the general principles of isothiocyanate chemistry, and while tailored for 3-MCP-ITC, empirical optimization for your specific application is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with a protein?
A1: this compound reacts with primary amine groups on a protein, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the nucleophilic amine, forming a stable thiourea bond. This reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which deprotonates the amine groups, increasing their nucleophilicity.[1][2]
Q2: What are the main competing reactions or side products I should be aware of?
A2: The primary competing reaction is the hydrolysis of the isothiocyanate group in the aqueous buffer, which renders it inactive for conjugation.[3][4][5] This hydrolysis is more pronounced at very high pH and elevated temperatures. Another potential side reaction is the interaction with sulfhydryl groups of cysteine residues to form dithiocarbamate adducts.[6][7] While the reaction with amines to form a thiourea linkage is generally more stable and favored at alkaline pH, reaction with cysteines can occur.
Q3: My protein precipitates during the conjugation reaction. What could be the cause?
A3: Protein precipitation during conjugation can be caused by several factors:
-
High Degree of Labeling: Attaching too many hydrophobic 3-MCP-ITC molecules to the protein surface can alter its solubility and lead to aggregation.[2]
-
Inappropriate Solvent Concentration: If 3-MCP-ITC is dissolved in an organic solvent like DMSO or DMF, adding too much of this solvent to the aqueous protein solution can cause precipitation.
-
Protein Instability: The protein itself may be unstable at the alkaline pH required for the reaction or at the concentration used.
Q4: The conjugation efficiency is very low. How can I improve it?
A4: Low conjugation efficiency can be addressed by optimizing several parameters:
-
pH: Ensure the reaction buffer is at an optimal pH, typically between 8.5 and 9.5, to facilitate the deprotonation of primary amines.[1][8]
-
Molar Ratio: Increase the molar excess of 3-MCP-ITC to the protein. However, be cautious as this can lead to precipitation if the ratio is too high.
-
Protein Concentration: Higher protein concentrations can sometimes improve reaction kinetics.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can enhance efficiency, but this must be balanced against the risk of protein degradation and hydrolysis of the isothiocyanate.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the isothiocyanate.[1][9]
Q5: How should I store this compound?
A5: Isothiocyanates are sensitive to moisture. 3-MCP-ITC should be stored in a tightly sealed container in a desiccator, protected from light, and at a low temperature (e.g., 4°C or -20°C) to prevent hydrolysis and degradation.[8] When preparing to use it, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | 1. Suboptimal pH. | 1. Adjust the reaction buffer to a pH between 8.5 and 9.5. Carbonate-bicarbonate buffer is a common choice.[8] |
| 2. Insufficient molar ratio of 3-MCP-ITC to protein. | 2. Increase the molar excess of 3-MCP-ITC. Start with a 10-fold excess and optimize from there. | |
| 3. Presence of competing nucleophiles in the buffer. | 3. Ensure the buffer is free of primary amines (e.g., Tris, glycine) or other nucleophilic compounds.[1][9] Dialyze the protein against a suitable buffer like PBS before adjusting the pH for conjugation. | |
| 4. Hydrolysis of 3-MCP-ITC. | 4. Prepare the 3-MCP-ITC solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.[9] | |
| Protein Precipitation | 1. Excessive labeling leading to reduced solubility. | 1. Reduce the molar ratio of 3-MCP-ITC to protein.[2] |
| 2. High concentration of organic solvent. | 2. Minimize the volume of organic solvent used to dissolve 3-MCP-ITC. Add the isothiocyanate solution to the protein solution slowly while stirring. | |
| 3. Protein instability at the reaction pH. | 3. Perform a preliminary test to ensure your protein is stable at the intended conjugation pH and concentration. | |
| Inconsistent Results | 1. Degradation of 3-MCP-ITC during storage. | 1. Store 3-MCP-ITC under desiccated and cold conditions. Aliquot the compound to avoid repeated opening of the main stock. |
| 2. Inaccurate quantification of protein or 3-MCP-ITC. | 2. Accurately determine the concentration of your protein and 3-MCP-ITC solutions before setting up the reaction. | |
| Difficulty in Purifying the Conjugate | 1. Inefficient removal of unreacted 3-MCP-ITC. | 1. Use size-exclusion chromatography (e.g., Sephadex G-25) to separate the labeled protein from the smaller, unreacted isothiocyanate molecules.[8][9] |
| 2. Presence of precipitated protein. | 2. Centrifuge the reaction mixture to pellet any precipitate before proceeding with purification.[8] |
Recommended Reaction Conditions (Starting Point)
The optimal conditions for your specific protein and application should be determined empirically. The following table provides a general starting point based on common isothiocyanate conjugation protocols.
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | A higher pH increases the nucleophilicity of amines but also the rate of isothiocyanate hydrolysis.[1][8] |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation, while room temperature (25°C) can speed up the reaction. |
| Molar Ratio (3-MCP-ITC:Protein) | 5:1 to 20:1 | This is highly dependent on the protein and the desired degree of labeling. Start with a lower ratio and increase as needed. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of precipitation. |
| Reaction Time | 2 hours to overnight | Longer reaction times are typically used at lower temperatures. |
| Buffer | 0.1 M Carbonate-bicarbonate or Borate buffer | Must be free of primary amines.[1][9] |
| 3-MCP-ITC Solvent | Anhydrous DMSO or DMF | Prepare fresh and add to the reaction mixture immediately.[9] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Dialyze the protein against a suitable buffer (e.g., PBS) to remove any amine-containing substances. Adjust the protein concentration to 1-10 mg/mL.
-
Conjugation Buffer: Prepare a 0.1 M carbonate-bicarbonate buffer and adjust the pH to 9.0.
-
3-MCP-ITC Stock Solution: Immediately before use, dissolve 3-MCP-ITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
Conjugation Reaction
-
Adjust the pH of the protein solution to 9.0 by adding the conjugation buffer.
-
Slowly add the calculated amount of the 3-MCP-ITC stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept to a minimum (<10% v/v).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring and protected from light.
Purification of the Conjugate
-
After the incubation period, the reaction can be quenched by adding an amine-containing buffer like Tris-HCl to a final concentration of about 50 mM to react with any excess 3-MCP-ITC.
-
Centrifuge the solution to remove any precipitate.
-
Separate the 3-MCP-ITC-protein conjugate from unreacted 3-MCP-ITC and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate, which will typically elute in the void volume.
-
Determine the protein concentration and the degree of labeling of the purified conjugate using appropriate analytical methods (e.g., spectrophotometry).
Visualizations
Caption: Chemical reaction of 3-MCP-ITC with a protein's primary amine.
Caption: General experimental workflow for 3-MCP-ITC conjugation.
Caption: Troubleshooting decision tree for 3-MCP-ITC conjugation issues.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Isothiocyanates / thiocyanates - Georganics [georganics.sk]
- 5. researchgate.net [researchgate.net]
- 6. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timothyspringer.org [timothyspringer.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
How to improve the stability of 3-Methoxycarbonylphenyl isothiocyanate conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of protein conjugates formed with 3-Methoxycarbonylphenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in isothiocyanate-protein conjugates?
A1: The stability of isothiocyanate-protein conjugates largely depends on the nature of the amino acid residue it reacts with. The reaction of this compound with the ε-amino group of lysine residues results in a stable thiourea linkage. However, reaction with cysteine residues forms a dithiocarbamate linkage, which is known to be less stable, particularly under alkaline conditions[1]. Hydrolysis of the isothiocyanate itself in aqueous solutions prior to conjugation can also be a source of inefficiency.
Q2: How does pH affect the stability of the conjugate?
A2: The stability of the thiourea bond formed with lysine residues does not show a strong correlation with pH. However, the dithiocarbamate linkage with cysteine is unstable at alkaline pH[1]. For long-term storage, a slightly acidic to neutral pH is generally recommended to minimize any potential hydrolysis of the conjugate.
Q3: What is the optimal temperature for storing my this compound conjugate?
A3: For long-term stability, it is recommended to store the purified conjugate at low temperatures. Storage at -20°C or -80°C is ideal. If stored in solution, it should be aliquoted to avoid repeated freeze-thaw cycles. Studies on similar isothiocyanate conjugates have shown that stability increases at lower temperatures[1].
Q4: Can the buffer composition affect the stability of my conjugate?
A4: Yes, the buffer composition can influence stability. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction as they will compete with the protein for reaction with the isothiocyanate[2]. For storage, phosphate-buffered saline (PBS) at a pH around 7.4 is a common choice. The presence of nucleophiles in the storage buffer should be minimized.
Q5: My protein precipitates after conjugation. What could be the cause?
A5: Protein precipitation after conjugation can be due to several factors. Over-labeling, where too many isothiocyanate molecules are attached to the protein, can alter the protein's net charge and increase its hydrophobicity, leading to aggregation. The organic solvent (like DMSO or DMF) used to dissolve the isothiocyanate can also cause protein precipitation if the final concentration is too high. It is important to add the isothiocyanate solution slowly to the protein solution while stirring.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound conjugates.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of Isothiocyanate: The isothiocyanate reagent may have hydrolyzed due to moisture. 2. Suboptimal pH: The pH of the reaction buffer may be too low for efficient reaction with lysine residues. 3. Presence of Competing Nucleophiles: The protein solution may contain primary amines (e.g., Tris buffer, ammonium salts). 4. Insufficient Isothiocyanate: The molar ratio of isothiocyanate to protein may be too low. | 1. Use fresh, anhydrous DMSO or DMF to prepare the isothiocyanate stock solution immediately before use. Store the solid reagent in a desiccator. 2. Ensure the reaction buffer is at a pH between 8.5 and 9.5 for optimal labeling of lysine residues. 3. Dialyze the protein against a suitable buffer like carbonate or borate buffer (pH 8.5-9.5) to remove any interfering substances. 4. Increase the molar excess of the isothiocyanate reagent in the reaction mixture. A titration experiment may be necessary to find the optimal ratio. |
| Protein Precipitation during/after Conjugation | 1. Over-labeling: Excessive modification of the protein surface. 2. High Concentration of Organic Solvent: The solvent used to dissolve the isothiocyanate can denature the protein. 3. Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., alkaline pH). | 1. Reduce the molar ratio of isothiocyanate to protein. 2. Add the isothiocyanate stock solution to the protein solution slowly and with continuous stirring. Keep the final organic solvent concentration to a minimum (typically <10%). 3. Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Conjugate Instability during Storage | 1. Inappropriate Storage Buffer: The pH or composition of the buffer may be promoting degradation. 2. Microbial Contamination: Growth of microorganisms can degrade the protein conjugate. 3. Repeated Freeze-Thaw Cycles: This can lead to protein denaturation and aggregation. | 1. Store the conjugate in a slightly acidic to neutral buffer (e.g., PBS pH 7.4). 2. Filter-sterilize the conjugate solution and store at 4°C for short-term or -80°C for long-term. The addition of a preservative like sodium azide (0.02%) can be considered if it does not interfere with downstream applications. 3. Aliquot the conjugate into single-use volumes before freezing. |
| High Background in Downstream Applications (e.g., Immunoassays) | 1. Unreacted Isothiocyanate: Free isothiocyanate can bind non-specifically to other proteins or surfaces. 2. Over-labeled Protein: Highly conjugated proteins can exhibit non-specific binding. | 1. Ensure thorough removal of unreacted isothiocyanate after the conjugation step using gel filtration (e.g., Sephadex G-25) or dialysis. 2. Optimize the labeling ratio to have a lower degree of substitution. |
Factors Influencing the Stability of this compound Conjugates
| Factor | Influence on Stability | Recommendations |
| pH | The thiourea linkage with lysine is stable across a wide pH range. Dithiocarbamate linkage with cysteine is unstable in alkaline conditions[1]. | For storage, maintain a pH between 6.5 and 7.5. |
| Temperature | Lower temperatures enhance the stability of the conjugate[1]. | Store conjugates at 4°C for short-term and -20°C or -80°C for long-term. |
| Buffer Composition | Buffers with primary amines (Tris, glycine) interfere with conjugation. Nucleophiles in storage buffers could potentially react with any unreacted isothiocyanate or, in the very long term, the thiourea linkage. | Use carbonate or borate buffers for conjugation. Use PBS or other non-nucleophilic buffers for storage. |
| Light Exposure | While the thiourea bond itself is not particularly light-sensitive, if the conjugated molecule is a fluorophore, light exposure can lead to photobleaching. | Store conjugates protected from light, especially if they are fluorescent. |
| Presence of Thiols | High concentrations of other thiols could potentially lead to exchange reactions with dithiocarbamate linkages. | If targeting lysine residues, ensure the protein's free thiols are either blocked or that the reaction conditions favor lysine modification. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
Materials:
-
Protein of interest (in a suitable amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M glycine, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it against the bicarbonate buffer overnight at 4°C.
-
-
Isothiocyanate Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the isothiocyanate stock solution to achieve a 10- to 20-fold molar excess relative to the protein.
-
While gently stirring the protein solution, slowly add the calculated volume of the isothiocyanate stock solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted isothiocyanate.
-
-
Purification of the Conjugate:
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The protein conjugate will elute in the void volume, while the smaller, unreacted isothiocyanate and quenching molecules will be retained.
-
Collect the fractions containing the protein conjugate (can be monitored by absorbance at 280 nm).
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling using spectrophotometry or mass spectrometry.
-
Store the purified conjugate in aliquots at -20°C or -80°C.
-
Protocol 2: Assessing the Stability of the Protein Conjugate
Materials:
-
Purified this compound-protein conjugate
-
A set of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical method to assess conjugate integrity (e.g., HPLC, SDS-PAGE, mass spectrometry)
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate into the different pH buffers to a known concentration.
-
-
Incubation:
-
Aliquot the samples for each condition (pH and temperature).
-
Incubate the samples at the chosen temperatures.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each condition.
-
Immediately analyze the sample to determine the amount of intact conjugate remaining.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for each condition.
-
From these plots, you can determine the relative stability of the conjugate under different pH and temperature conditions.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Key factors affecting conjugate stability.
References
Preventing non-specific binding of 3-Methoxycarbonylphenyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 3-Methoxycarbonylphenyl Isothiocyanate, with a primary focus on preventing non-specific binding during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a chemical compound containing a highly reactive isothiocyanate group (-N=C=S). This group is an electrophile that readily reacts with nucleophiles. In biological systems, its primary targets are the free amine groups in lysine residues and the N-terminus of proteins, as well as the thiol groups in cysteine residues.[1]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the unintended interaction of this compound with molecules or surfaces other than the intended target. This is a significant concern as it can lead to high background signals, reduced sensitivity in assays, and inaccurate quantification of the target molecule. The high reactivity of the isothiocyanate group makes it prone to non-specific reactions if experimental conditions are not optimized.
Q3: How does pH influence the reactivity and specificity of this compound?
The pH of the reaction buffer is a critical factor in controlling the specificity of this compound.
-
Reaction with Amines (Lysine): This reaction is favored at an alkaline pH of 9.0-11.0. At this pH, the amine groups are deprotonated and more nucleophilic.[1]
-
Reaction with Thiols (Cysteine): This reaction is more efficient at a slightly basic pH of 7.4-9.1, where the thiol group is in its more reactive thiolate form.[1]
By carefully selecting the reaction pH, you can favor the modification of one type of amino acid residue over another, thereby increasing specificity.
Q4: What are the best practices for storing and handling this compound?
Isothiocyanates are sensitive to moisture and light. To ensure the integrity of the compound, it should be stored in a tightly sealed container, in a cool, dry, and dark place. It is advisable to handle the compound in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
Possible Causes:
-
Inappropriate reaction buffer pH.
-
Hydrophobic or charge-based interactions of the compound with surfaces or non-target proteins.
-
Presence of contaminants in the protein sample or reagents.
-
Excessive concentration of this compound.
Solutions:
-
Optimize Reaction pH: Carefully select the buffer pH to target the desired amino acid residue (see FAQ 3).
-
Use Blocking Agents: Add blocking agents to the reaction buffer to saturate non-specific binding sites.
-
Increase Salt Concentration: Adding NaCl to the buffer can help to disrupt non-specific electrostatic interactions.[2]
-
Purify Protein Sample: Ensure the purity of your target protein to avoid reactions with contaminating molecules.
-
Titrate the Reagent: Determine the optimal molar excess of this compound to minimize non-specific reactions.
Issue 2: Low Labeling Efficiency
Possible Causes:
-
Incorrect buffer composition (e.g., presence of primary amines like Tris).
-
Degradation of this compound.
-
Insufficient incubation time or temperature.
-
Inaccessible target residues on the protein.
Solutions:
-
Use Amine-Free Buffers: Employ buffers such as phosphate, carbonate-bicarbonate, or HEPES that do not contain primary amines which can compete with the target protein for reaction.[3]
-
Use Fresh Reagent: Prepare solutions of this compound immediately before use.
-
Optimize Reaction Conditions: Experiment with longer incubation times or slightly elevated temperatures, while monitoring protein stability.
-
Protein Denaturation/Reduction: If targeting cysteine residues within disulfide bonds, consider a partial reduction of the protein. For inaccessible lysine residues, a mild denaturant might be necessary, though this can impact protein function.
Data Presentation
Table 1: Recommended Starting Conditions for Bioconjugation Reactions
| Parameter | Recommended Starting Condition | Notes |
| pH for Amine Labeling | 9.0 - 10.0 | Higher pH favors reaction with lysine residues.[1] |
| pH for Thiol Labeling | 7.4 - 8.5 | Favors reaction with cysteine residues.[1] |
| Molar Excess of Reagent | 10-20 fold over protein | This is a starting point and should be optimized for each specific application. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[3] |
| Incubation Time | 1 - 2 hours at Room Temperature | Can be extended to overnight at 4°C. |
| Quenching Agent | 50 mM Tris or Glycine | To stop the reaction by consuming excess isothiocyanate. |
Table 2: Common Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific protein binding sites on surfaces.[2] |
| Tween-20 | 0.05 - 0.1% (v/v) | A non-ionic detergent that reduces hydrophobic interactions. |
| Polyethylene Glycol (PEG) | Varies by MW and application | Creates a hydrophilic barrier on surfaces. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0 for amine labeling) to a concentration of 1-10 mg/mL.
-
If the buffer contains interfering substances, dialyze the protein against the reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the desired molar excess of the this compound solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching agent such as Tris or glycine to a final concentration of 50 mM to stop the reaction.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts by gel filtration (e.g., Sephadex G-25 column) or dialysis against a suitable storage buffer.
-
Mandatory Visualizations
Caption: Mechanism of specific vs. non-specific binding.
Caption: Workflow for minimizing non-specific binding.
Caption: Troubleshooting flowchart for high non-specific binding.
References
3-Methoxycarbonylphenyl isothiocyanate reaction side products and purification
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-methoxycarbonylphenyl isothiocyanate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form a thiourea derivative with this compound is showing a low yield. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Reactions with amines are typically conducted at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Competing Side Reactions: The isothiocyanate group is highly reactive. Side reactions with solvent or impurities can reduce the yield of your desired product. Ensure you are using a dry, aprotic solvent.
-
Hydrolysis of Starting Material: this compound can be sensitive to moisture, leading to hydrolysis back to the corresponding amine.[1][2] Always use anhydrous solvents and handle the reagent in an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Sub-optimal pH: The reaction of isothiocyanates with primary amines is most efficient under neutral to slightly basic conditions.[3][4] If your amine salt is acidic, consider adding a non-nucleophilic base to neutralize it.
Q2: I am observing an unexpected side product in my reaction. What could it be?
A2: The most common side products in reactions of this compound are:
-
Corresponding Amine: Hydrolysis of the isothiocyanate group will form 3-methoxycarbonylaniline. This is more likely if there is water in your reaction mixture or during aqueous work-up under acidic conditions.[1]
-
Thiourea Derivatives: If your reaction mixture contains more than one type of amine, you may form multiple thiourea products.[5][6]
-
Urea Derivatives: In some synthetic routes for isothiocyanates, urea can be a side product.[7]
-
Hydrolyzed Ester: A significant concern is the hydrolysis of the methoxycarbonyl group to a carboxylic acid, especially if the reaction or work-up is performed under strong acidic or basic conditions. This would result in 3-carboxyphenyl isothiocyanate or the corresponding thiourea derivative.
Q3: How can I purify the thiourea product from my reaction mixture?
A3: Purification strategies depend on the properties of your product:
-
Filtration and Washing: Thiourea derivatives are often crystalline solids. If your product precipitates from the reaction mixture, it can be isolated by filtration.[5] Washing the solid with a non-polar solvent like hexane can remove non-polar impurities, and washing with water can remove salts.
-
Recrystallization: This is a powerful technique for purifying solid products. Choose a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Silica Gel Chromatography: If your product is not a solid or if recrystallization is ineffective, column chromatography is a standard method. Use a solvent system that provides good separation between your product and impurities on a TLC plate.
-
Aqueous Work-up: Before other purification steps, a liquid-liquid extraction can be very effective. Wash the organic layer containing your product with a mild aqueous acid to remove unreacted amines, and then with a mild aqueous base to remove any carboxylic acid byproducts from ester hydrolysis. Finally, wash with brine to remove residual water.[8]
Q4: My purified product shows signs of degradation over time. How should I store it?
A4: Both the this compound starting material and the resulting thiourea products can be sensitive to light, moisture, and heat. For long-term storage, keep the compounds in a cool, dark, and dry place, preferably under an inert atmosphere.
Data Presentation
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reaction Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetone) | Presence of water can lead to hydrolysis of the isothiocyanate. Protic solvents may react with the isothiocyanate. |
| Reaction Temperature | Room temperature to 50°C | Higher temperatures may increase side reactions or cause degradation. |
| Reaction pH | Neutral to slightly basic (pH 7-9) | Acidic conditions can promote hydrolysis of the isothiocyanate.[1] Strongly basic conditions can cause hydrolysis of the methoxycarbonyl ester group. |
| Work-up | Mild aqueous acid/base washes | Strong acids or bases can lead to hydrolysis of the ester or isothiocyanate. |
| Purification | Filtration, Recrystallization, or Column Chromatography | Inefficient purification can leave unreacted starting materials or side products. |
Experimental Protocols
Protocol 1: Synthesis of a Thiourea Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Isothiocyanate: Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the amine solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
If a precipitate forms, filter the solid product and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Protocol 2: Purification via Aqueous Extraction
This protocol is for purifying a reaction mixture containing the desired thiourea product and potential side products.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a mild acid (e.g., 1M HCl) to remove any unreacted amine.
-
Base Wash: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, such as the hydrolyzed ester.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Reaction scheme for this compound showing the desired product and potential side products.
Caption: Decision workflow for the purification of products from this compound reactions.
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Isothiocyanates / thiocyanates - Georganics [georganics.sk]
- 3. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]
Technical Support Center: Protein Modification with 3-Methoxycarbonylphenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields or other issues during protein modification with 3-Methoxycarbonylphenyl isothiocyanate. The advice provided is based on the general principles of isothiocyanate chemistry.
Troubleshooting Guide
This guide addresses common problems encountered during the protein modification workflow, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the final yield of my modified protein unexpectedly low?
A1: Low yield is a frequent issue with several potential root causes. Systematically evaluating each step of your protocol is key to identifying the problem. The most common factors include suboptimal reaction conditions, reagent instability, and issues with the protein itself.
Q2: I suspect my reaction conditions are not optimal. Which parameters should I investigate first?
A2: The pH of the reaction buffer is the most critical parameter for isothiocyanate chemistry. Isothiocyanates react with unprotonated primary amines (like the ε-amino group of lysine). To ensure the amine is sufficiently nucleophilic, a basic pH is required.
-
Problem: The reaction buffer pH is too low.
-
Solution: The optimal pH for isothiocyanate conjugation to amines (lysine residues and the N-terminus) is typically between 9.0 and 10.0.[1][2] Verify the pH of your buffer immediately before use. Carbonate-bicarbonate buffer is a common choice.[3][4]
-
Problem: The buffer contains competing nucleophiles.
-
Solution: Ensure your buffer is free of primary amines, such as Tris or glycine, and other nucleophiles like sodium azide.[2][5][6] These compounds will compete with the protein's amino groups for the isothiocyanate, drastically reducing the labeling efficiency. Switch to a non-reactive buffer like carbonate, borate, or phosphate.
The table below summarizes recommended starting conditions and ranges for optimization.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| pH | 9.0-9.5 (Carbonate Buffer) | 8.5 - 10.0 | Maximizes deprotonation of lysine ε-amino groups, increasing their nucleophilicity.[1][2] |
| Temperature | Room Temperature (22-25°C) | 4°C - 37°C | Higher temperatures can increase reaction rates but may also accelerate reagent hydrolysis and decrease protein stability.[7] |
| Reaction Time | 2 - 4 hours | 1 - 18 hours | Longer incubation times can lead to a higher degree of labeling, but must be balanced with protein stability.[5][7] |
| Molar Ratio | 10:1 to 20:1 | 5:1 to 50:1 | A molar excess of the isothiocyanate reagent drives the reaction to completion.[4][8] |
Q3: Could the this compound reagent be the source of the problem?
A3: Yes, the stability and handling of the isothiocyanate are crucial.
-
Problem: The isothiocyanate has degraded due to hydrolysis.
-
Solution: Isothiocyanates are susceptible to hydrolysis, especially in aqueous solutions at high pH.[2][9] Always use a high-purity reagent and prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[6][10] Avoid storing the reagent in aqueous buffers.
-
Problem: The electron-withdrawing nature of the methoxycarbonyl group affects reactivity.
-
Solution: Phenyl isothiocyanates with electron-withdrawing groups generally show enhanced reactivity.[1] However, the overall stability and reactivity profile must be considered. If yields are consistently low, increasing the molar excess of the reagent or extending the reaction time may be necessary.
Q4: My protein seems to be precipitating during the reaction. What can I do?
A4: Protein precipitation can be caused by the reaction conditions or by the modification itself.
-
Problem: The high pH required for the reaction is destabilizing the protein.
-
Solution: While a high pH is optimal for the reaction, it may not be suitable for all proteins. Try to perform the reaction at the highest pH at which your protein remains stable and soluble. You can also screen for stabilizing additives (note: avoid those with primary amines).
-
Problem: Over-labeling is causing the protein to aggregate.
-
Solution: A high degree of modification can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar ratio of isothiocyanate to protein or shorten the reaction time. Analyze the degree of labeling to find a balance between modification and stability.
Q5: How do I efficiently remove unreacted this compound after the reaction?
A5: Removing the excess small-molecule reagent and its hydrolysis byproducts is critical for accurate downstream analysis.
-
Solution: The most common and effective methods are size-exclusion chromatography (gel filtration) or extensive dialysis.[3][4][5][6][11] These techniques separate the large, modified protein from the small, unreacted isothiocyanate.
Frequently Asked Questions (FAQs)
Q: What amino acid residues does this compound react with? A: Isothiocyanates primarily react with nucleophilic groups on proteins. The main targets are the primary amines of lysine side chains and the α-amino group at the N-terminus, forming a stable thiourea linkage.[1][2][12][13] Under slightly different pH conditions (neutral to slightly basic), reaction with the thiol group of cysteine residues can also occur.[1][14]
Q: How can I determine the degree of protein modification? A: If the modification introduces a chromophore, you can use UV-Vis spectrophotometry to compare the absorbance of the label with the absorbance of the protein at 280 nm.[6] Alternatively, mass spectrometry (e.g., MALDI-TOF or ESI-MS) provides a precise measurement of the mass shift caused by the covalent addition of the isothiocyanate, allowing for the determination of the number of modifications per protein molecule.
Q: Can I perform this modification on a peptide? A: Yes, the same principles apply to peptides. However, be aware that modification of the N-terminal amine can sometimes lead to a side reaction causing cyclization and cleavage of the N-terminal amino acid.[15] Using a spacer, such as 6-aminohexanoic acid, between the peptide sequence and the N-terminal amine can help mitigate this issue.[15]
Q: My downstream assay is showing high background. What is the cause? A: High background can result from several factors:
-
Inefficient removal of unreacted reagent: Ensure your purification method is robust.[5][10]
-
Non-covalent binding: The aromatic phenyl group of the reagent might non-covalently associate with hydrophobic patches on the protein.[16] Stringent washing or purification under denaturing conditions (if the protein can be refolded) may help.
-
Protein aggregation: Precipitated, over-labeled protein can interfere with many assay types. Centrifuge your sample before use to remove any aggregates.[3]
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol provides a starting point for the modification of a generic IgG antibody. Optimization will be required for different proteins.
-
Protein Preparation:
-
Dialyze the protein (e.g., 5 mg/mL) extensively against a suitable reaction buffer (e.g., 0.1 M sodium carbonate, pH 9.0) at 4°C.[6] This step is crucial to remove any amine-containing storage buffers.
-
Confirm the protein concentration after dialysis.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[17]
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired volume of the isothiocyanate solution to achieve a 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[17]
-
-
Purification:
-
To remove unreacted isothiocyanate, apply the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[3][11]
-
Collect the fractions containing the protein, which will elute in the void volume.
-
Pool the protein-containing fractions and determine the final concentration and degree of labeling.
-
Visualizations
Experimental Workflow
Caption: Standard workflow for protein modification with this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in protein isothiocyanate modification.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. timothyspringer.org [timothyspringer.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. academic.oup.com [academic.oup.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Isothiocyanates / thiocyanates - Georganics [georganics.sk]
- 10. portlandpress.com [portlandpress.com]
- 11. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptideweb.com [peptideweb.com]
- 16. researchgate.net [researchgate.net]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Issues with 3-Methoxycarbonylphenyl isothiocyanate solubility in aqueous buffers
Welcome to the technical support center for 3-Methoxycarbonylphenyl isothiocyanate (3-MCPITC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound, like many aryl isothiocyanates, has very low intrinsic solubility in aqueous buffers such as Phosphate Buffered Saline (PBS). Direct dissolution in aqueous media will likely result in precipitation or an insoluble suspension. Safety Data Sheets for this compound often state that solubility data in water is not available, which typically indicates poor aqueous solubility.[1] To achieve a working solution, it is standard practice to first dissolve the compound in a water-miscible organic solvent.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO).[2][3] DMSO is a powerful organic solvent that can dissolve many poorly water-soluble compounds and is miscible with water, allowing for subsequent dilution into aqueous buffers. For applications in cell culture, it is crucial to use a high-purity, sterile grade of DMSO.
Q3: What is the maximum final concentration of DMSO that is safe for use in cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[2][4] However, some sensitive cell lines, particularly primary cells, may be affected by concentrations as low as 0.1%.[2] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common issue when working with hydrophobic compounds. Please refer to the detailed troubleshooting guide below. The primary strategies involve modifying your dilution technique, such as slow, drop-wise addition of the stock solution to a vortexing buffer, and ensuring your working concentration does not exceed the solubility limit in the final aqueous-organic solvent mixture.
Q5: Is this compound stable in aqueous solutions?
A5: Isothiocyanates can be unstable in aqueous solutions over time, as the isothiocyanate group (-N=C=S) is susceptible to hydrolysis.[5][6] The rate of degradation can be influenced by pH and temperature.[7] It is recommended to prepare fresh working solutions from your DMSO stock for each experiment and to avoid long-term storage of the compound in aqueous buffers. For protein labeling reactions, which are often performed at a slightly alkaline pH, the reaction should be carried out promptly after dilution of the isothiocyanate.[8]
Troubleshooting Guides
Issue: Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when preparing your aqueous working solution of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Detailed Troubleshooting Steps
-
Verify Stock Solution Integrity : Ensure your stock solution of 3-MCPITC in DMSO is fully dissolved and free of any crystalline material. If crystals are present, gently warm the stock solution (e.g., to 37°C) and vortex until fully dissolved. Always use anhydrous DMSO to prevent hydrolysis of the compound during storage.
-
Optimize Dilution Method : The method of dilution is critical. Instead of pipetting the buffer onto the DMSO stock, add the DMSO stock to the buffer.
-
Slow Addition : Add the stock solution drop-by-drop to the full volume of the aqueous buffer.[2]
-
Vigorous Stirring : Ensure the aqueous buffer is being vigorously stirred or vortexed as you add the stock solution. This promotes rapid dispersal and minimizes localized high concentrations that can lead to precipitation.
-
-
Re-evaluate Final Concentration : You may be exceeding the solubility limit of 3-MCPITC in the final solvent mixture. Try preparing a more dilute working solution.
-
Consider Buffer Components : High salt concentrations in some buffers can decrease the solubility of organic compounds (salting out). If possible, test the solubility in a buffer with a lower ionic strength.
-
Pre-spike the Buffer : To ease the transition for the hydrophobic compound, you can "pre-spike" your aqueous buffer with a small amount of DMSO before adding your concentrated stock solution. For example, add a volume of DMSO equivalent to what is in your stock to the buffer first, mix, and then add your stock.[9]
-
Use Sonication : After dilution, briefly sonicating the solution in a water bath sonicator can help to break up small aggregates and promote dissolution.[2]
Data Summary
Solubility and Handling of this compound
| Parameter | Recommendation / Data | Source(s) |
| Aqueous Solubility | Very low / Data not available. | [1] |
| Recommended Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2][3] |
| Typical Stock Concentration | 10-50 mM in DMSO (user-dependent) | General Practice |
| Recommended Final DMSO % | < 0.5% for most cell lines. | [2][4] |
| Sensitive Cell Lines DMSO % | < 0.1% | [2] |
| Aqueous Stability | Prone to hydrolysis; prepare fresh. | [5][6][7] |
| pH for Protein Labeling | pH 8-9 (amine-free buffer). | [8][10] |
Experimental Protocols
Protocol for Preparation of an Aqueous Working Solution
This protocol describes the standard method for preparing a dilute working solution of this compound in an aqueous buffer from a DMSO stock.
Workflow Diagram
Caption: Workflow for preparing an aqueous working solution.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, Carbonate-Bicarbonate buffer)
-
Vortex mixer or magnetic stirrer
Procedure
-
Prepare Stock Solution :
-
Accurately weigh the desired amount of 3-MCPITC powder in a suitable tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. This is your concentrated stock solution. Store at -20°C, protected from light and moisture.
-
-
Prepare Aqueous Buffer :
-
Prepare your desired aqueous buffer at the correct pH and concentration.
-
Filter-sterilize if required for your application.
-
-
Dilute to Working Concentration :
-
Place the required volume of your aqueous buffer into a new sterile tube.
-
While vigorously vortexing or stirring the buffer, slowly add the calculated volume of the 3-MCPITC stock solution drop-by-drop.
-
For example, to make a 20 µM solution with a final DMSO concentration of 0.1%, add 1 µL of a 20 mM stock to 999 µL of buffer.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
-
Final Check and Use :
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.
-
It is recommended to use the working solution as soon as possible after preparation to minimize degradation.
-
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. lifetein.com [lifetein.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyanate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxycarbonylphenyl isothiocyanate (CAS No: 3125-66-4).
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the optimal storage conditions for this compound?
-
A1: It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4][5] To prevent degradation from moisture, it is critical to keep the container sealed when not in use, as the compound is moisture-sensitive.[2] For long-term stability, a recommended storage temperature is 2-8°C.[6] The storage area should be secure and accessible only to authorized personnel.[2][4][6][7]
-
-
Q2: How does exposure to moisture affect the compound?
-
A2: Isothiocyanates are susceptible to hydrolysis.[8] Exposure to moisture can lead to the degradation of the isothiocyanate group (-N=C=S) into an amine, rendering the compound inactive for its intended coupling reactions.
-
-
Q3: Are there any materials or substances that are incompatible with this compound?
-
A3: It should be stored away from incompatible materials, though specific strong oxidizing agents, strong acids, strong bases, and amines should be avoided as they can react with the isothiocyanate group.[1] Always consult the full Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
-
Handling and Safety
-
Q4: What personal protective equipment (PPE) is required when handling this compound?
-
Q5: What are the primary hazards associated with this compound?
-
Q6: What should I do in case of accidental exposure (skin contact, inhalation, ingestion)?
-
A6:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][7]
-
-
Troubleshooting Experimental Issues
-
Q7: My reaction yield is lower than expected. What could be the cause?
-
A7: Low yields in reactions involving isothiocyanates can stem from several factors:
-
Reagent Purity: The this compound may have degraded due to improper storage, particularly exposure to moisture.
-
Solvent/Buffer Contamination: The presence of primary or secondary amine contaminants (e.g., Tris buffer) or water in your reaction solvent can compete with your target substrate, consuming the isothiocyanate.[9]
-
Incorrect pH: The reaction of isothiocyanates with amines is pH-dependent. For labeling proteins or peptides, mildly alkaline conditions (pH 9-11) are typically required to ensure the target amine is deprotonated and nucleophilic.[9][10]
-
Steric Hindrance: The target molecule might be sterically hindered, preventing efficient reaction with the isothiocyanate.
-
-
-
Q8: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?
-
A8: The primary byproduct is often the result of the isothiocyanate reacting with water or other nucleophiles present in the reaction mixture. If your starting material contains multiple nucleophilic sites (e.g., multiple amine groups), you may get a mixture of products with varying degrees of modification.
-
-
Q9: How can I monitor the progress of my reaction with this compound?
-
A9: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials and the appearance of the new thiourea-linked product can be tracked. The isothiocyanate group has a characteristic IR stretch around 2100 cm⁻¹, which will disappear upon successful reaction.
-
Data Presentation
Summary of Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 3125-66-4 | [1] |
| Molecular Formula | C₉H₇NO₂S | [11] |
| Molecular Weight | 193.22 g/mol | [11] |
| Appearance | Off-white solid crystalline | [3] |
| Boiling Point | 323.2°C at 760 mmHg | [1] |
| Flash Point | 149.2°C | [1] |
| Density | 1.23 g/cm³ | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H411 (Toxic to aquatic life with long lasting effects) | [7] |
Experimental Protocols
Protocol: Derivatization of a Primary Amine for HPLC Analysis
This protocol provides a general method for the derivatization of a primary amine-containing molecule with this compound to form a phenylthiocarbamoyl (PTC) derivative, which can be analyzed by reverse-phase HPLC.
Materials:
-
This compound
-
Amine-containing sample
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 by volume)[12]
-
Drying solvent (e.g., Methanol)
-
Vacuum concentrator
-
HPLC system with a UV detector (detection at ~254 nm)
Procedure:
-
Sample Preparation: Prepare a solution of your amine-containing sample in a suitable solvent. If the sample is in an acidic solution (e.g., HCl salt), it must be dried completely to remove the acid before derivatization.[12]
-
Drying: Aliquot the desired amount of the sample into a microcentrifuge tube and dry it completely using a vacuum concentrator.
-
Reconstitution: Dissolve the dried sample in 100 µL of the Coupling Solution.[12]
-
Derivatization: Add a 1.1 to 1.5 molar excess of this compound to the sample solution. The exact amount may need optimization.
-
Reaction: Vortex the mixture gently and allow the reaction to proceed for 10-20 minutes at room temperature.[12]
-
Removal of Excess Reagent: After the reaction is complete, dry the sample again under vacuum to remove the volatile components of the coupling solution and any unreacted isothiocyanate.[12]
-
Analysis: Reconstitute the dried PTC-derivative in the HPLC mobile phase and inject it into the HPLC system for analysis.[12] Detection is typically performed at or near 254 nm.[12]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same - Google Patents [patents.google.com]
- 4. isca.me [isca.me]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: 3-Methoxycarbonylphenyl Isothiocyanate (3-MCP-ITC) Assays
Welcome to the technical support center for 3-Methoxycarbonylphenyl isothiocyanate (3-MCP-ITC)-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of 3-MCP-ITC for protein labeling and other assays.
Q1: Why is my protein labeling efficiency with 3-MCP-ITC consistently low?
A1: Low labeling efficiency can stem from several factors related to the reactivity of the isothiocyanate group and the protein's primary amines.
-
Suboptimal pH: The reaction between the isothiocyanate group of 3-MCP-ITC and the primary amino groups (e.g., lysine residues) of a protein is highly pH-dependent. The reaction is most efficient at a slightly alkaline pH, typically between 8.5 and 9.5.[1] At this pH, the amino groups are deprotonated and more nucleophilic, facilitating the reaction. If your buffer pH is too low, the reaction rate will be significantly reduced.
-
Buffer Composition: Buffers containing primary or secondary amines, such as Tris or glycine, will compete with the protein for reaction with 3-MCP-ITC, thereby reducing labeling efficiency.[2][3] It is crucial to use amine-free buffers like carbonate/bicarbonate or phosphate buffers.
-
Reagent Instability: Isothiocyanates can be sensitive to moisture and light.[4] Ensure that your 3-MCP-ITC is stored properly and that stock solutions are prepared fresh in an anhydrous solvent like DMSO or DMF before each use.[3]
-
Insufficient Molar Ratio: The molar ratio of 3-MCP-ITC to protein is a critical parameter. A 5:1 to 10:1 molar ratio (3-MCP-ITC to protein) is a common starting point for antibodies.[1] This may need to be optimized for your specific protein.
Q2: I am observing significant non-specific binding in my assay. How can I reduce it?
A2: Non-specific binding can obscure your results and is a common challenge. Here are some strategies to mitigate it:
-
Blocking Agents: Use appropriate blocking agents to saturate non-specific binding sites on your solid phase (e.g., microplate wells, beads). Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers.
-
Washing Steps: Increase the number and stringency of washing steps in your protocol. Using a wash buffer with a mild detergent, such as Tween-20, can help to remove non-specifically bound molecules.
-
Optimize Antibody/Protein Concentration: High concentrations of your labeled protein can lead to increased non-specific interactions. Titrate your 3-MCP-ITC labeled protein to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Ionic Strength of Buffers: Adjusting the ionic strength of your buffers by adding salts like NaCl can help to disrupt weak, non-specific electrostatic interactions.
Q3: My 3-MCP-ITC labeled protein appears to be aggregated or precipitated. What could be the cause?
A3: Protein aggregation or precipitation after labeling can be due to the hydrophobic nature of the isothiocyanate and over-labeling.
-
Hydrophobicity: Attaching multiple hydrophobic 3-MCP-ITC molecules to a protein can increase its overall hydrophobicity, leading to aggregation in aqueous solutions.[5]
-
Over-labeling: A high degree of labeling can alter the protein's native conformation and charge, promoting aggregation.[5] It is important to control the molar ratio of 3-MCP-ITC to protein during the conjugation reaction.
-
Protein Concentration: High protein concentrations during the labeling reaction can also increase the likelihood of aggregation.[3] Working with protein concentrations in the range of 1-2 mg/mL is often recommended.[1]
Q4: How can I accurately determine the degree of labeling (DOL) of my 3-MCP-ITC conjugated protein?
A4: The degree of labeling, or the molar ratio of the probe to the protein, can be determined spectrophotometrically. You will need to measure the absorbance of the conjugate at two wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the 3-MCP-ITC molecule. The specific absorbance maximum for 3-MCP-ITC should be determined experimentally or obtained from the manufacturer's specifications. The DOL can then be calculated using a specific formula that takes into account the extinction coefficients of the protein and the label at these wavelengths.
Experimental Protocols
While a specific, validated protocol for a 3-MCP-ITC-based assay is not available in the immediate search results, a general protocol for protein labeling with an isothiocyanate, such as FITC, can be adapted. It is crucial to optimize the following protocol for your specific protein and experimental needs.
General Protocol for Protein Labeling with 3-MCP-ITC
This protocol is adapted from established methods for FITC labeling.[3][6]
Materials:
-
Protein of interest
-
This compound (3-MCP-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer at a concentration of 1-2 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), dialyze it against the amine-free buffer overnight at 4°C.
-
-
3-MCP-ITC Stock Solution Preparation:
-
Immediately before use, dissolve 3-MCP-ITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the desired volume of the 3-MCP-ITC stock solution to the protein solution while gently stirring. The optimal molar ratio of 3-MCP-ITC to protein should be determined empirically, starting with a ratio between 5:1 and 10:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to stop the labeling reaction by reacting with any unreacted 3-MCP-ITC.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted 3-MCP-ITC and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
-
Quantitative Data
The following table provides a template for summarizing quantitative data from a hypothetical 3-MCP-ITC protein labeling experiment. The values are for illustrative purposes only and should be replaced with experimental data.
| Parameter | Condition 1 (e.g., pH 8.0) | Condition 2 (e.g., pH 9.0) | Condition 3 (e.g., pH 10.0) |
| Protein Concentration (mg/mL) | 1.0 | 1.0 | 1.0 |
| 3-MCP-ITC:Protein Molar Ratio | 10:1 | 10:1 | 10:1 |
| Reaction Time (hours) | 2 | 2 | 2 |
| Degree of Labeling (DOL) | 1.5 | 4.2 | 3.8 |
| Protein Recovery (%) | 95 | 92 | 85 |
| Assay Signal-to-Noise Ratio | 8 | 25 | 21 |
Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with 3-MCP-ITC.
Caption: Workflow for 3-MCP-ITC protein labeling.
General Signaling Pathway Activated by Isothiocyanates
Many isothiocyanates are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[7][8][9][10][11][12][13][14] While direct evidence for 3-MCP-ITC is not available from the search, this pathway represents a common mechanism for this class of compounds.
Caption: General Nrf2 signaling pathway activated by isothiocyanates.
References
- 1. nbinno.com [nbinno.com]
- 2. ulab360.com [ulab360.com]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-Methoxycarbonylphenyl Isothiocyanate and Other Isothiocyanates for Researchers
For Immediate Release
This guide provides a comparative overview of 3-Methoxycarbonylphenyl isothiocyanate against other well-characterized isothiocyanates, offering a valuable resource for researchers, scientists, and professionals in drug development. While experimental data on this compound is currently limited, this document establishes a baseline for comparison by summarizing the known properties and biological activities of prominent isothiocyanates, including Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC).
Introduction to Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are formed from the enzymatic hydrolysis of glucosinolates.[1][2] Many ITCs, both natural and synthetic, have garnered significant interest in the scientific community for their potential as chemopreventive and therapeutic agents.[1][3][4] Their anticancer effects are attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cellular defense and inflammation.[1][5]
Comparative Analysis of Isothiocyanates
This section provides a comparative look at the chemical properties and cytotoxic activities of this compound and other selected isothiocyanates.
Chemical and Physical Properties
A foundational aspect of understanding the biological activity of these compounds is their chemical and physical characteristics.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Natural Sources |
| This compound | C₉H₇NO₂S | 193.22 | Synthetic |
| Sulforaphane (SFN) | C₆H₁₁NOS₂ | 177.29 | Broccoli, Cabbage, Kale |
| Phenethyl Isothiocyanate (PEITC) | C₉H₉NS | 163.24 | Watercress, Turnips |
| Allyl Isothiocyanate (AITC) | C₄H₅NS | 99.15 | Mustard, Wasabi, Horseradish |
| Benzyl Isothiocyanate (BITC) | C₈H₇NS | 149.21 | Papaya, Garden Cress |
Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's cytotoxic potency. The table below summarizes the IC₅₀ values of various isothiocyanates across different cancer cell lines.
| Isothiocyanate | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | No experimental data available | - | - |
| Sulforaphane (SFN) | PC-3 (Prostate) | 15 | |
| MCF-7 (Breast) | 20 | ||
| HT-29 (Colon) | 15 | ||
| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | 10 | |
| MCF-7 (Breast) | 5-10 | [6] | |
| A549 (Lung) | 7.5 | ||
| Allyl Isothiocyanate (AITC) | HeLa (Cervical) | 10 (at 16h) | [1] |
| HT-29 (Colon) | 25 | [1] | |
| Benzyl Isothiocyanate (BITC) | HeLa (Cervical) | 2.5 (at 16h) | [1] |
| SKM-1 (Leukemia) | 4.15 | [7] |
Note: IC₅₀ values can vary depending on the experimental conditions, including cell line, exposure time, and assay method.
Structure-Activity Relationship of Phenyl Isothiocyanates
While direct experimental data for this compound is lacking, studies on other phenyl isothiocyanates suggest that the nature and position of substituents on the phenyl ring can significantly influence their biological activity. Electron-withdrawing or electron-donating groups can affect the electrophilicity of the isothiocyanate group, which is crucial for its interaction with biological targets. The methoxycarbonyl group at the meta position in this compound may modulate its reactivity and cellular uptake compared to unsubstituted phenyl isothiocyanate or other substituted analogs. Further research is warranted to elucidate the specific effects of this substitution.
Key Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
A common mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.
Caption: Nrf2 signaling pathway activation by isothiocyanates.
Experimental Workflow for Cytotoxicity Comparison
A typical workflow for comparing the cytotoxic effects of different isothiocyanates is outlined below.
Caption: Workflow for comparing isothiocyanate cytotoxicity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of isothiocyanates on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isothiocyanate stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isothiocyanates (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after isothiocyanate treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
Objective: To determine the effect of isothiocyanates on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While a substantial body of research highlights the anticancer potential of isothiocyanates like SFN, PEITC, AITC, and BITC, this compound remains a largely uncharacterized compound. This guide provides a framework for its future investigation by summarizing the established knowledge of related compounds and providing detailed experimental protocols. Future studies should focus on determining the in vitro cytotoxicity of this compound across a panel of cancer cell lines, elucidating its mechanism of action, and exploring its potential in in vivo models. Such research will be crucial in determining its viability as a novel therapeutic agent.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine-Reactive Protein Labeling: FITC vs. Modern Alternatives
For decades, Fluorescein isothiocyanate (FITC) has been a workhorse for protein labeling in biomedical research. Its ability to react with primary amines on proteins, creating a stable fluorescent conjugate, has made it a staple in techniques like immunofluorescence, flow cytometry, and enzyme assays. However, the landscape of fluorescent labeling has evolved, with newer reagents offering improved performance. This guide provides a comprehensive comparison of FITC with another traditional isothiocyanate, Tetramethylrhodamine isothiocyanate (TRITC), and the more modern N-hydroxysuccinimide (NHS) ester-based dyes, exemplified by Alexa Fluor™ 488.
Initially, a comparison was considered with 3-Methoxycarbonylphenyl isothiocyanate. However, a thorough review of scientific literature and chemical databases reveals that while this compound is a reactive isothiocyanate, it is not a fluorescent molecule and is not used for fluorescent protein labeling. Therefore, this guide will focus on a comparison of established fluorescent labeling agents.
Performance Comparison: FITC vs. TRITC vs. Alexa Fluor™ 488
The choice of a fluorescent label can significantly impact the quality and reliability of experimental data. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading upon exposure to light), and pH sensitivity. The following table summarizes these properties for FITC, TRITC, and Alexa Fluor™ 488.
| Property | FITC (Isothiocyanate) | TRITC (Isothiocyanate) | Alexa Fluor™ 488 (NHS Ester) |
| Excitation Max (nm) | ~495 | ~557 | ~496 |
| Emission Max (nm) | ~519 | ~576 | ~519 |
| Quantum Yield (Conjugated) | 0.50 - 0.92 (variable)[1] | ~0.1 (can be lower when conjugated) | ~0.92 |
| Photostability | Low (prone to rapid photobleaching)[2] | Moderate (more stable than FITC) | High (significantly more photostable than FITC)[2][3] |
| pH Sensitivity | High (fluorescence decreases significantly in acidic pH)[2][3] | Low | Low (fluorescence is stable over a wide pH range of 4-10)[2][3] |
| Brightness | Moderate | Moderate | High (brighter than FITC conjugates)[2][3] |
| Reactive Group | Isothiocyanate | Isothiocyanate | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (e.g., lysine, N-terminus) | Primary amines (e.g., lysine, N-terminus) | Primary amines (e.g., lysine, N-terminus) |
| Linkage Formed | Thiourea | Thiourea | Amide |
| Linkage Stability | Very Stable[4] | Very Stable | Very Stable |
The Chemistry of Labeling: A Visual Explanation
The fundamental principle behind amine-reactive labeling is the formation of a covalent bond between the dye and the protein. Isothiocyanates (like FITC and TRITC) and NHS esters (like Alexa Fluor™ dyes) both target primary amines, but through slightly different chemical reactions.
Figure 1: Amine-reactive labeling chemistries.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible protein labeling. Below are general yet detailed methodologies for labeling proteins with FITC, TRITC, and an Alexa Fluor™ NHS ester.
Protocol 1: Protein Labeling with FITC
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer like 0.1 M sodium carbonate-bicarbonate, pH 9.0. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete for reaction with FITC.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.
-
Labeling Reaction: Add the FITC solution to the protein solution while gently stirring. A common starting point is a 10- to 15-fold molar excess of FITC to protein.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5]
-
Purification: Separate the labeled protein from unreacted FITC and hydrolysis products by passing the reaction mixture through a gel filtration column. The first colored band to elute is the FITC-protein conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Protocol 2: Protein Labeling with TRITC
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Tetramethylrhodamine isothiocyanate (TRITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: As with FITC labeling, the protein should be in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare TRITC Solution: Immediately before use, dissolve TRITC in DMSO to a concentration of 1 mg/mL.[5]
-
Labeling Reaction: Slowly add the TRITC solution to the protein solution while stirring. A 15- to 20-fold molar excess of TRITC to protein is a typical starting point.[6]
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[3][6]
-
Purification: Purify the TRITC-protein conjugate using a gel filtration column as described for FITC.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 550 nm.
Protocol 3: Protein Labeling with Alexa Fluor™ 488 NHS Ester
Materials:
-
Protein of interest (0.5-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Alexa Fluor™ 488 NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M sodium bicarbonate, pH 8.3
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: The protein should be in an amine-free buffer. If the protein concentration is below 2 mg/mL, it is still possible to label, but the efficiency may be lower.[6]
-
Adjust pH: Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to raise the pH to ~8.3.
-
Prepare Alexa Fluor™ 488 NHS Ester Solution: Immediately before use, dissolve the Alexa Fluor™ 488 NHS ester in DMSO to a concentration of 10 mg/mL.[6]
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently mixing. A 10-fold molar excess of the dye is a common starting point.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 494 nm.
Experimental Workflow: From Labeling to Application
The overall process of using these fluorescent dyes involves several key steps, from initial protein preparation to the final application of the labeled conjugate.
Figure 2: General experimental workflow for amine-reactive protein labeling.
Conclusion and Recommendations
While FITC and TRITC have been foundational tools in protein labeling, their limitations, particularly the poor photostability and pH sensitivity of FITC, can compromise experimental outcomes. For researchers, scientists, and drug development professionals seeking high-quality, reproducible data, modern alternatives like the Alexa Fluor™ series of dyes offer significant advantages.
-
For routine applications where cost is a major factor and high photostability is not critical, FITC can still be a viable option.
-
TRITC provides a more photostable alternative to FITC in the orange-red spectrum, making it suitable for multicolor experiments alongside a green fluorophore.
-
For demanding applications requiring high sensitivity, photostability, and pH insensitivity, Alexa Fluor™ 488 and other modern NHS-ester based dyes are the superior choice. Their enhanced brightness and stability allow for longer imaging times, detection of low-abundance targets, and more reliable quantification.
Ultimately, the selection of the appropriate fluorescent label should be guided by the specific requirements of the experiment, including the instrumentation available, the nature of the biological question being addressed, and the desired level of quantitative accuracy.
References
- 1. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative Reactivity of 3-Methoxycarbonylphenyl Isothiocyanate: A Guide for Researchers
This document outlines the fundamental principles of isothiocyanate reactivity, details experimental protocols for assessing protein binding, and discusses the structural factors of 3-Methoxycarbonylphenyl isothiocyanate that are likely to influence its reactivity profile.
Principles of Isothiocyanate Reactivity and Cross-Reactivity
Isothiocyanates (ITCs) are electrophilic compounds that readily react with nucleophiles.[1] Their primary mode of action in biological systems is the covalent modification of proteins. The cross-reactivity of an isothiocyanate is determined by its propensity to react with various nucleophilic amino acid residues on proteins.
The most common targets for isothiocyanate adduction on proteins are:
-
Thiol groups of cysteine residues.
-
Amine groups , such as the ε-amino group of lysine and the N-terminal α-amino group of the polypeptide chain.[2][3]
The reaction is pH-dependent. Under moderately acidic to neutral conditions (pH 6-8), isothiocyanates can react with thiol groups. In more alkaline environments (pH 9-11), the reaction with amine groups to form a stable thiourea linkage is favored.[3] This inherent reactivity means that any isothiocyanate has the potential for broad cross-reactivity with a range of proteins.
The specific reactivity of an aryl isothiocyanate, such as this compound, is influenced by the electronic properties of the substituents on the phenyl ring. The methoxycarbonyl (-COOCH₃) group at the meta position is an electron-withdrawing group. This is expected to increase the electrophilicity of the isothiocyanate carbon atom, potentially leading to a higher reaction rate compared to unsubstituted phenylisothiocyanate.
Comparative Analysis: this compound vs. Phenylisothiocyanate
To understand the potential cross-reactivity of this compound, it is useful to compare it with the extensively studied Phenylisothiocyanate (PITC), also known as Edman's reagent. PITC is widely used for the sequential degradation of amino acids from the N-terminus of peptides and proteins.[4]
| Feature | Phenylisothiocyanate (PITC) | This compound |
| Structure | Phenyl ring | Phenyl ring with a methoxycarbonyl group at position 3 |
| Electronic Effect | Neutral phenyl group | Electron-withdrawing methoxycarbonyl group |
| Predicted Reactivity | Baseline reactivity for an aryl isothiocyanate | Potentially higher reactivity due to increased electrophilicity |
| Primary Application | Protein sequencing (Edman degradation), amino acid analysis[5][6][7] | Research chemical |
Experimental Protocols for Assessing Reactivity
The most direct way to assess the reactivity and cross-reactivity of this compound is to study its reaction with amino acids or proteins. The following protocol, adapted from the established method for PITC, can be used as a starting point.[4]
Protocol: Derivatization of Amino Acids
This protocol describes the pre-column derivatization of amino acids for analysis by reverse-phase HPLC.[4][5]
Materials:
-
Amino Acid Standard
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:H₂O (10:5:2:3)
-
This compound
-
Heptane
-
Analysis Solvent (e.g., 0.05 M ammonium acetate)
-
HPLC system with UV detection at 254 nm
Method:
-
Dry a known amount of the amino acid standard in a reaction vial.
-
Dissolve the dried standard in 100 µL of Coupling Solution.
-
Add 5 µL of this compound.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.[4]
-
Add heptane to the reaction mixture to separate the derivatized amino acids.
-
Evaporate the sample to dryness under vacuum.
-
Dissolve the resulting derivative in 250 µL of Analysis Solvent.
-
Analyze by reverse-phase HPLC with UV detection.[4]
By comparing the reaction times and product yields with those obtained using PITC under identical conditions, a quantitative measure of the relative reactivity of this compound can be obtained.
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the processes involved in studying isothiocyanate reactivity, the following diagrams illustrate the key chemical reactions and a general workflow for identifying protein targets.
Reaction of an isothiocyanate with an amine-containing amino acid.
Workflow for identifying protein targets of this compound.
Conclusion
While specific cross-reactivity data for this compound is not available, its chemical structure suggests a reactivity profile that can be systematically investigated. The presence of an electron-withdrawing methoxycarbonyl group likely enhances its reactivity towards nucleophilic amino acid residues compared to unsubstituted phenylisothiocyanate. Researchers can adapt established protocols for PITC to quantitatively assess this reactivity. Proteomic techniques provide a powerful approach to identify the protein targets of this compound within a complex biological sample, thereby mapping its cross-reactivity profile. This guide provides the foundational knowledge and experimental framework necessary for scientists to initiate their own comparative studies.
References
- 1. scispace.com [scispace.com]
- 2. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 6. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
Efficacy of 3-Methoxycarbonylphenyl Isothiocyanate in Different Cell Lines: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the characterization of 3-Methoxycarbonylphenyl isothiocyanate's efficacy across different cell lines. While the broader class of isothiocyanates has been extensively studied for its anti-cancer properties, specific experimental data on the bioactivity of this particular synthetic derivative, including its half-maximal inhibitory concentration (IC50) in various cancer and normal cell lines, remains unpublished.
Isothiocyanates (ITCs) are a well-established class of compounds, many of which are derived from cruciferous vegetables, with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of key cellular signaling pathways, such as the Nrf2 antioxidant response pathway.[1][4][5][6]
Despite the extensive research into naturally occurring ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), and some synthetic derivatives, "this compound" has not been the subject of published efficacy studies in cell-based assays. Searches of scientific databases and literature have not yielded any reports detailing its cytotoxic or cytostatic effects on specific cell lines.
The General Anticancer Profile of Isothiocyanates
To provide a contextual understanding, this guide will summarize the known efficacy and mechanisms of action of structurally related and well-studied isothiocyanates. This information can serve as a predictive framework for the potential activity of this compound and guide future research.
Isothiocyanates generally exert their anticancer effects through several key mechanisms:
-
Induction of Apoptosis: ITCs are known to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[4][7][8]
-
Cell Cycle Arrest: Many ITCs can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from dividing and multiplying.[5]
-
Activation of Nrf2 Signaling: The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Many ITCs are potent activators of Nrf2, leading to the upregulation of a battery of antioxidant and detoxification enzymes that can protect normal cells from carcinogens and oxidative damage.[9][10][11][12]
Comparative Efficacy of Other Isothiocyanates
While no direct data exists for this compound, the following table summarizes the IC50 values of other well-researched isothiocyanates in various cancer cell lines to provide a benchmark for potential efficacy.
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenethyl Isothiocyanate (PEITC) | H1299 | Non-small cell lung cancer | 17.6 | [13] |
| Phenethyl Isothiocyanate (PEITC) | H226 | Non-small cell lung cancer | 15.2 | [13] |
| Benzyl Isothiocyanate (BITC) | Jurkat | T-cell leukemia | ~4 (approx.) | [14] |
| Sulforaphane (SFN) | Jurkat | T-cell leukemia | ~32 (approx.) | [14] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Experimental Protocols for Assessing Isothiocyanate Efficacy
For researchers interested in evaluating the efficacy of this compound, the following are standard experimental protocols used for other isothiocyanates.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on a cell population.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the isothiocyanate dissolved in a suitable solvent (e.g., DMSO) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the isothiocyanate at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Signaling Pathway Analysis
Nrf2 Activation Pathway
The activation of the Nrf2 signaling pathway is a common mechanism for the antioxidant and chemopreventive effects of isothiocyanates.
Caption: Proposed Nrf2 activation by isothiocyanates.
Experimental Workflow for Efficacy Screening
A typical workflow to screen the efficacy of a novel isothiocyanate like this compound is outlined below.
Caption: Experimental workflow for efficacy screening.
Conclusion and Future Directions
To address the existing knowledge gap, it is imperative that studies are conducted to:
-
Determine the IC50 values of this compound in a panel of cancer cell lines representing different tumor types, as well as in non-cancerous cell lines to assess selectivity.
-
Compare the cytotoxic and apoptotic effects of this compound with well-characterized isothiocyanates like sulforaphane and PEITC, and with standard chemotherapeutic drugs.
-
Investigate the molecular mechanisms underlying the activity of this compound, including its impact on key signaling pathways such as Nrf2, MAPK, and PI3K/Akt.
Such research will be crucial in determining the potential of this compound as a novel therapeutic agent for cancer and other diseases.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.dongguk.edu [pure.dongguk.edu]
- 13. researchgate.net [researchgate.net]
- 14. Study of the Cytotoxic Effects of the New Synthetic Isothiocyanate CM9 and Its Fullerene Derivative on Human T-Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: An Analysis of Isothiocyanate Reproducibility
For researchers, scientists, and professionals in drug development, the consistent and reproducible labeling of proteins is a critical step in a multitude of experimental workflows, from fluorescence microscopy to quantitative proteomics. The choice of labeling reagent can significantly impact the reliability and comparability of experimental data. This guide aims to provide an objective comparison of the reproducibility of protein labeling experiments, with a focus on isothiocyanate-based reagents.
A Note on 3-Methoxycarbonylphenyl Isothiocyanate (3-MCPITC):
Despite a comprehensive search for data on the reproducibility of this compound (3-MCPITC) labeling experiments, we were unable to find sufficient quantitative data or detailed experimental protocols in the public domain. The available scientific literature and resources heavily focus on more commonly used isothiocyanates, such as fluorescein isothiocyanate (FITC). Consequently, a direct and detailed comparison of 3-MCPITC with other reagents, as originally intended, cannot be provided at this time due to the lack of available information.
This guide will, therefore, focus on the principles of isothiocyanate labeling and provide a general framework for assessing reproducibility, using FITC as a primary example for which extensive data exists.
Understanding Isothiocyanate Labeling Chemistry
Isothiocyanates are a class of chemical compounds that readily react with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues. This reaction forms a stable thiourea bond, covalently attaching the isothiocyanate-containing molecule (e.g., a fluorophore) to the protein.
Key Factors Influencing Reproducibility
The reproducibility of any protein labeling experiment is influenced by several key factors:
-
Reagent Quality and Stability: The purity and stability of the isothiocyanate reagent are paramount. Degradation of the reagent can lead to reduced labeling efficiency and inconsistent results.
-
Protein Characteristics: The number and accessibility of reactive amine groups on the protein surface will determine the degree of labeling. Variations in protein conformation, purity, and concentration can all affect reproducibility.
-
Reaction Conditions: pH, temperature, reaction time, and the molar ratio of reagent to protein are critical parameters that must be precisely controlled to ensure consistent labeling between experiments.
-
Purification of Labeled Protein: The method used to remove unreacted label and byproducts can impact the final purity and concentration of the labeled protein, thereby affecting downstream applications.
Comparison of Common Amine-Reactive Labeling Chemistries
While specific data for 3-MCPITC is lacking, a comparison of the broader classes of amine-reactive reagents can be informative.
| Reagent Class | Reactive Group | Bond Formed | Stability of Conjugate | Key Considerations |
| Isothiocyanates (e.g., FITC) | -N=C=S | Thiourea | Generally stable | Can be susceptible to hydrolysis at high pH. Reaction is pH-dependent. |
| NHS Esters | N-Hydroxysuccinimide ester | Amide | Highly stable | Prone to hydrolysis, especially at higher pH. Requires amine-free buffers. |
Experimental Workflow for Reproducible Isothiocyanate Labeling
To achieve reproducible labeling results, a well-defined and consistently executed experimental protocol is essential. The following diagram illustrates a typical workflow for protein labeling with an isothiocyanate reagent.
Detailed Experimental Protocol: A General Guide for Isothiocyanate Labeling
The following is a generalized protocol for labeling a protein with an isothiocyanate reagent like FITC. This should be optimized for each specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Isothiocyanate reagent (e.g., FITC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation:
-
Dialyze the protein extensively against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to ensure the primary amines are deprotonated and available for reaction.
-
Determine the precise concentration of the protein solution using a standard protein assay.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMF or DMSO to a stock concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the isothiocyanate solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add a quenching reagent, such as hydroxylamine to a final concentration of 10-50 mM, to react with any remaining isothiocyanate.
-
-
Purification:
-
Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.
-
Confirm the integrity and purity of the labeled protein using SDS-PAGE and/or mass spectrometry.
-
Conclusion and Recommendations
A Head-to-Head Comparison of Bioconjugation Chemistries: 3-Methoxycarbonylphenyl Isothiocyanate vs. Maleimide
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of drug development and proteomics, the choice of bioconjugation chemistry is a critical determinant of the efficacy, stability, and specificity of the resulting biomolecule conjugates. This guide provides a comprehensive, side-by-side comparison of two widely utilized crosslinking chemistries: 3-Methoxycarbonylphenyl isothiocyanate, which targets primary amines, and maleimide, which targets free thiols. This publication aims to equip researchers, scientists, and drug development professionals with the objective data and detailed protocols necessary to make informed decisions for their specific applications.
Introduction
The covalent attachment of molecules such as drugs, imaging agents, or polyethylene glycol (PEG) to proteins, antibodies, and peptides is a cornerstone of modern biotechnology. The ideal conjugation chemistry offers high selectivity, rapid reaction kinetics, and a stable covalent bond under physiological conditions. This compound and maleimide are two prominent examples of electrophilic reagents used for this purpose, each with a distinct set of advantages and disadvantages. This guide will delve into the chemical principles, performance characteristics, and experimental considerations for both, supported by quantitative data and detailed methodologies.
Chemical Principles and Reaction Mechanisms
This compound Chemistry
This compound reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable thiourea linkage. This reaction is a nucleophilic addition of the unprotonated amine to the electrophilic carbon of the isothiocyanate group. The reaction is highly dependent on pH, with optimal rates typically observed in the range of 8.5 to 9.5.[1] At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic.
Maleimide Chemistry
Maleimide chemistry is highly specific for the conjugation to sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring, forming a stable thioether bond. This reaction is most efficient and selective at a pH range of 6.5 to 7.5.[2] At pH values above 7.5, maleimides can also react with primary amines, reducing the selectivity of the conjugation.[2]
Comparative Analysis: Performance and Stability
The choice between this compound and maleimide chemistry often hinges on the specific requirements of the application, including the desired site of conjugation, the stability of the final product, and the reaction conditions tolerated by the biomolecule.
| Feature | This compound | Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Linkage Formed | Thiourea | Thioether |
| Optimal pH | 8.5 - 9.5[1] | 6.5 - 7.5[2] |
| Selectivity | High for primary amines at optimal pH. | High for thiols at optimal pH; reactivity with amines increases above pH 7.5.[2] |
| Reaction Rate | Generally slower than maleimide-thiol reactions. | Very rapid, often complete in minutes to a few hours.[3] |
| Conjugate Stability | Thiourea bond is generally considered highly stable.[4] | Thioether bond is susceptible to hydrolysis and retro-Michael addition, leading to potential deconjugation.[2][5] |
| Side Reactions | Minimal under optimal conditions. | Hydrolysis of the maleimide ring can occur, rendering it unreactive. The thioether conjugate can undergo a retro-Michael reaction, leading to exchange with other thiols (e.g., glutathione in vivo).[2][5] |
Quantitative Comparison of Conjugate Stability
| Conjugate | Condition | Half-life | Reference |
| Maleimide-Thiol Adduct | In presence of glutathione | 3.1 h to 258 h (depends on maleimide and thiol structure) | [6] |
| Self-hydrolyzing Maleimide Adduct | pH 8, 37°C in N-acetyl cysteine buffer | No measurable drug loss over two weeks | [7] |
| Standard Maleimide Adduct | pH 8, 37°C in N-acetyl cysteine buffer | ~50% drug loss over two weeks | [7] |
| Benzyl Isothiocyanate-Fab Conjugate | pH 7.4 PBS with 5 µM GSH, room temp. | No significant change after 24 hours | [5] |
Note: Data for this compound was not specifically available, so data for benzyl isothiocyanate is used as a proxy for the stability of the thiourea linkage.
Experimental Protocols
General Workflow for Protein Bioconjugation
Protocol 1: Labeling of a Protein with this compound
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0.[8] The protein concentration should typically be between 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the isothiocyanate solution to the protein solution dropwise while gently stirring. A typical molar ratio of isothiocyanate to protein is 10:1 to 20:1, but this should be optimized for the specific protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted isothiocyanate and byproducts by gel filtration (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Characterization: Determine the degree of labeling by UV-Vis spectrophotometry and confirm the integrity of the conjugate by SDS-PAGE and/or mass spectrometry.
Protocol 2: Labeling of a Protein with Maleimide
-
Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES, to a concentration of 1-10 mg/mL.[9] The buffer must be free of thiols.
-
Reduction of Disulfide Bonds (Optional but Recommended): To increase the number of available thiol groups, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[9] If DTT is used, it must be removed prior to adding the maleimide.
-
Maleimide Solution Preparation: Dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[9]
-
Conjugation Reaction: Add the maleimide solution to the protein solution. A molar excess of 10-20 fold of maleimide over protein is a common starting point.[10]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Purification: Purify the conjugate from unreacted maleimide and other small molecules using gel filtration or dialysis.
-
Characterization: Analyze the conjugate to determine the degree of labeling and confirm protein integrity as described for the isothiocyanate protocol.
Conclusion
Both this compound and maleimide chemistries are powerful tools for bioconjugation, each with its own set of strengths and weaknesses. The choice between them should be guided by the specific goals of the research or drug development program. Isothiocyanate chemistry offers the advantage of forming a highly stable thiourea bond with abundant lysine residues, making it a robust choice for applications where long-term stability is paramount. However, the higher pH required for the reaction may not be suitable for all proteins.
Maleimide chemistry provides a highly selective and rapid method for conjugating to less abundant cysteine residues, allowing for more site-specific modifications. The primary drawback is the potential instability of the thioether linkage, which can be a concern for in vivo applications. However, advances in maleimide chemistry, such as the development of self-hydrolyzing maleimides, are addressing this limitation.[7]
By carefully considering the factors outlined in this guide, researchers can select the optimal conjugation strategy to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface [mdpi.com]
- 7. Bot Detection [iris-biotech.de]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
A Comparative Guide to Protein Sequencing Reagents: Benchmarking 3-Methoxycarbonylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methoxycarbonylphenyl isothiocyanate with other established protein sequencing reagents. The performance of these reagents is evaluated based on available experimental data, focusing on key metrics relevant to researchers in proteomics and drug development.
Introduction to N-Terminal Protein Sequencing
N-terminal sequencing is a cornerstone technique in protein analysis, providing crucial information about a protein's identity, structure, and function. The most established chemical method for this purpose is the Edman degradation, a stepwise process that removes and identifies amino acids from the N-terminus of a polypeptide chain.[1] The success of this method hinges on the choice of the sequencing reagent, typically an isothiocyanate, which reacts with the N-terminal amino group.
The standard reagent for Edman degradation is Phenyl isothiocyanate (PITC).[2] However, the quest for higher sensitivity, improved detection, and alternative cleavage chemistries has led to the development of various other isothiocyanate-based reagents. This guide will compare the performance of this compound against PITC and other notable alternatives.
The Edman Degradation Workflow
The Edman degradation is a cyclical process involving three key steps: coupling, cleavage, and conversion. This process is typically automated in modern protein sequencers.
-
Coupling: The peptide or protein is reacted with an isothiocyanate reagent (e.g., this compound or PITC) under alkaline conditions. The isothiocyanate group of the reagent covalently couples to the free N-terminal amino group of the peptide, forming a substituted phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The rest of the peptide chain remains intact for the next cycle.
-
Conversion & Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid is then identified using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known standards.[3]
Performance Comparison of Protein Sequencing Reagents
The ideal protein sequencing reagent should exhibit high coupling efficiency, produce stable PTH derivatives that are easily detectable, and have minimal side reactions. Below is a comparison of this compound with PITC and other alternatives based on available data.
| Reagent | Key Features | Advantages | Disadvantages |
| Phenyl isothiocyanate (PITC) | The "gold standard" Edman reagent.[2] | Well-established protocols, reliable performance, and extensive literature.[2] | Limited sensitivity for trace-level protein analysis. |
| This compound | A substituted phenyl isothiocyanate. | Theoretical potential for altered reactivity and chromatographic properties of the PTH derivative due to the electron-withdrawing methoxycarbonyl group. | Lack of direct comparative experimental data in peer-reviewed literature. Performance metrics are not well-documented. |
| Fluorescein isothiocyanate (FITC) | A fluorescently labeled reagent.[4] | Significantly increases detection sensitivity, allowing for analysis of low-abundance proteins.[4] | Can be more expensive and may require specialized fluorescence detectors. Potential for photobleaching. |
| 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate | A novel Edman-type reagent with a permanently charged group.[5] | Thiohydantoin derivatives are detectable at the low femtomole level by mass spectrometry.[5] | Less commonly used than PITC, and may require optimization of sequencing protocols. |
| 4-Sulfophenyl isothiocyanate (SPITC) | A charged, water-soluble reagent. | The resulting sulfophenylthiohydantoin (SPTH) derivatives carry a fixed negative charge, which can enhance detection in mass spectrometry. | May alter the chromatographic behavior of the derivatives compared to PITC. |
Experimental Protocols
General Protocol for Edman Degradation
The following is a generalized protocol for automated Edman degradation. Specific parameters may need to be optimized based on the protein sequencer and the specific reagent used.
-
Sample Preparation: The protein or peptide sample must be highly purified and free of contaminants such as salts and detergents. The N-terminus must be unmodified (i.e., not blocked by acetylation or other modifications).[1]
-
Immobilization: The sample is adsorbed onto a solid support, typically a polyvinylidene difluoride (PVDF) membrane or a glass fiber disk.
-
Automated Sequencing Cycles: The immobilized sample is subjected to automated cycles of coupling, cleavage, and conversion in a protein sequencer.
-
Coupling: A solution of the isothiocyanate reagent in a suitable solvent (e.g., heptane/ethyl acetate with pyridine) is delivered to the reaction chamber under an inert atmosphere (e.g., argon). The reaction is typically carried out at an elevated temperature (e.g., 50-55°C).
-
Washes: After coupling, the excess reagent and by-products are removed by washing with appropriate solvents (e.g., ethyl acetate, butyl chloride).
-
Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction chamber to cleave the N-terminal amino acid derivative.
-
Extraction: The cleaved ATZ-amino acid is selectively extracted with a solvent like butyl chloride and transferred to a conversion flask.
-
Conversion: The ATZ-amino acid is converted to the stable PTH-amino acid by heating in the presence of aqueous acid (e.g., 25% TFA).
-
-
HPLC Analysis: The resulting PTH-amino acid is injected onto a reverse-phase HPLC column and its retention time is compared to a standard mixture of PTH-amino acids for identification.
Protocol for High-Sensitivity Sequencing using Fluorescent Reagents (e.g., FITC)
For reagents like FITC, the general Edman degradation protocol is followed, but the detection method is modified.
-
Sequencing: Perform the automated Edman degradation cycles as described above, using FITC as the coupling reagent.
-
Detection: The resulting fluorescein thiohydantoin (FTH) amino acids are detected using a fluorescence detector, typically with an excitation wavelength around 490 nm and an emission wavelength around 520 nm. This allows for significantly lower detection limits compared to UV absorbance detection used for PTH-amino acids.[4]
Data Presentation: A Comparative Overview
While direct experimental data for this compound is limited, the following table provides a comparative summary of key performance metrics for various protein sequencing reagents based on available literature.
| Performance Metric | Phenyl isothiocyanate (PITC) | This compound | Fluorescent Isothiocyanates (e.g., FITC) | Charged Isothiocyanates (e.g., SPITC) |
| Typical Sequencing Efficiency | >95% per cycle | Not reported | >90% per cycle[4] | Not widely reported |
| Sensitivity | Picomole to high femtomole range | Not reported | Low femtomole to attomole range[4] | Enhanced MS detection |
| Detection Method | UV Absorbance (254-269 nm) | UV Absorbance | Fluorescence Emission (~520 nm) | Mass Spectrometry |
| PTH Derivative Stability | Good | Not reported | Good | Good |
Logical Relationships in Reagent Selection
The choice of a protein sequencing reagent is dictated by the specific requirements of the research. The following diagram illustrates the decision-making process for selecting an appropriate reagent.
Conclusion
Phenyl isothiocyanate remains the workhorse for routine N-terminal protein sequencing due to its well-established protocols and reliability. For applications requiring higher sensitivity, fluorescently labeled reagents like FITC offer a significant advantage. Charged reagents such as SPITC are beneficial when mass spectrometry is the preferred detection method.
The performance of this compound in protein sequencing is not well-documented in the available scientific literature, precluding a direct, data-driven comparison. Theoretically, the methoxycarbonyl substitution could influence the reagent's reactivity and the chromatographic properties of the resulting PTH-amino acids, potentially offering advantages in specific applications. However, without experimental validation, its utility in comparison to established reagents remains speculative. Further research is required to fully characterize its performance and determine its place in the protein chemist's toolkit. Researchers considering this reagent should perform a thorough in-house validation against a known standard like PITC.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. nbinno.com [nbinno.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. lcms.cz [lcms.cz]
- 5. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyanate
Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal for 3-Methoxycarbonylphenyl isothiocyanate based on available data for structurally similar isothiocyanate compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers should always consult the most current SDS for any chemical before use and perform a risk assessment for their specific experimental conditions.
Handling this compound requires stringent safety protocols due to the potential hazards associated with the isothiocyanate functional group. Isothiocyanates are known to be reactive and can pose significant health risks upon exposure. The following guide provides essential information for the safe laboratory use of this compound.
Hazard Summary
Based on data for analogous compounds like Phenyl isothiocyanate and other methoxycarbonylphenyl isothiocyanates, this chemical is anticipated to be:
-
Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Sensitizer: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2]
-
Lachrymator: Can cause tearing.[3]
-
Combustible: May be a combustible liquid.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face and should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Gloves are critical to prevent skin contact. Nitrile or neoprene gloves offer good resistance to a variety of chemicals. It is important to change gloves frequently, especially if they come into contact with the chemical.[4][5] |
| Body | Flame-Resistant Lab Coat | A lab coat made of a flame-resistant material like Nomex is recommended, particularly if there is a risk of fire. At a minimum, a cotton or cotton/poly blend lab coat should be worn to protect skin and personal clothing from spills.[5] |
| Respiratory | Use in a Chemical Fume Hood | All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exposure exceeding permissible limits, a NIOSH-approved respirator may be necessary.[3][6] |
| Feet | Closed-Toed Shoes | Closed-toed shoes are mandatory in any laboratory setting to protect feet from spills and falling objects.[7] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet and any other relevant literature.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment and reagents are present.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of personnel and to protect the environment.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Collection:
-
All waste containing this compound, including reaction byproducts and contaminated materials, must be collected as hazardous waste.[6]
-
Use designated, properly labeled, and sealed containers for waste collection.
-
Segregate liquid waste from solid waste.
-
Keep halogenated and non-halogenated solvent wastes in separate containers.[9]
-
-
Container Management:
-
Ensure waste containers are compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated and properly ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Under no circumstances should this chemical or its waste be disposed of down the drain. [8]
-
Emergency Procedures
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.at [fishersci.at]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. essex.ac.uk [essex.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
